Product packaging for 5-Fluoro-2-nitropyridin-3-ol(Cat. No.:CAS No. 847902-56-1)

5-Fluoro-2-nitropyridin-3-ol

Cat. No.: B3029961
CAS No.: 847902-56-1
M. Wt: 158.09
InChI Key: XCYLKKXQKCXJAE-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitropyridin-3-ol (: 847902-56-1) is a high-purity, synthetic heterocyclic compound of significant interest in scientific research and development. With a molecular formula of C 5 H 3 FN 2 O 3 and a molecular weight of 158.09 g/mol, this organofluorine chemical serves as a versatile chemical intermediate for synthesizing more complex molecules . This compound is particularly valued in medicinal chemistry and drug discovery for its unique structure, which features both a nitro group and a fluorine atom on the pyridine ring. This combination makes it a valuable precursor for the exploration of novel pharmacologically active compounds, especially within the category of organofluorine heterocyclic compounds . Researchers utilize it to build molecular libraries or to introduce key functional groups into target structures. We supply this compound with a guaranteed purity of ≥95% . It is essential to store the product in a dry, sealed place under an inert atmosphere at room temperature to preserve its stability . Safety Information: This compound requires careful handling. Please refer to the Safety Data Sheet for detailed instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O3 B3029961 5-Fluoro-2-nitropyridin-3-ol CAS No. 847902-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYLKKXQKCXJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737207
Record name 5-Fluoro-2-nitropyridin-3-ol
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Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847902-56-1
Record name 5-Fluoro-2-nitropyridin-3-ol
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Record name 5-fluoro-2-nitropyridin-3-ol
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Foundational & Exploratory

5-Fluoro-2-nitropyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-2-nitropyridin-3-ol

Abstract

This compound is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal and agricultural chemistry. The strategic placement of a fluorine atom, a nitro group, and a hydroxyl group on the pyridine core imparts unique electronic properties and reactivity, making it an attractive intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Nomenclature, Structure, and Isomerism

This compound (CAS No. 1806474-44-1) is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups. A significant chemical characteristic of this molecule is its existence in tautomeric equilibrium with its pyridinone form, 5-Fluoro-3-nitro-2(1H)-pyridinone (also referred to as 5-Fluoro-2-hydroxy-3-nitropyridine, CAS No. 136888-20-5)[1][2]. The equilibrium between the enol (-ol) and keto (-one) forms is a fundamental property that influences its reactivity and spectroscopic characterization. While the pyridinol form is explicitly named, the pyridinone tautomer is often thermodynamically favored.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data is not publicly available for all parameters, key properties have been reported or can be reliably predicted.

Table 1: Physicochemical Properties of this compound and its Tautomer

Property Value Source
Molecular Formula C₅H₃FN₂O₃ [2]
Molecular Weight 158.09 g/mol [2][3]
Appearance Light yellow to yellow solid [4][5]
Purity Typically >98% [3][5]
Boiling Point 249.1 ± 40.0 °C (Predicted) [2]
Density 1.55 ± 0.1 g/cm³ (Predicted) [2]
pKa 6.43 ± 0.10 (Predicted) [2]
Solubility Slightly soluble in water [2][6]

| Storage | Inert atmosphere, Room Temperature |[2][7] |

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and fluoro substituents.

  • ¹³C NMR: The carbon spectrum would reveal five signals for the pyridine ring carbons, with chemical shifts significantly impacted by the attached functional groups.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, providing a clear diagnostic peak for its presence.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₅H₃FN₂O₃ would confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch (in the -ol form), N-H stretch and C=O stretch (in the -one form), C-F bond, and the characteristic symmetric and asymmetric stretches of the NO₂ group.

Synthesis and Purification

The synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine typically involves the electrophilic nitration of a fluorinated pyridinol precursor. The robust electron-donating nature of the hydroxyl group directs the incoming nitro group, while the reaction conditions must be carefully controlled to ensure selectivity and prevent side reactions.[4]

synthesis_workflow reactant reactant reagent reagent process process product product start 2-Hydroxy-5-fluoropyridine (Precursor) reaction Nitration Reaction (Controlled Temperature) start->reaction mix H₂SO₄ / Fuming HNO₃ (Nitrating Agent) mix->reaction precipitation Quenching (e.g., on ice) reaction->precipitation Reaction completion filtration Isolation (Filtration & Washing) precipitation->filtration Product precipitates drying Drying (Under vacuum) filtration->drying final_product 5-Fluoro-2-hydroxy-3-nitropyridine (Final Product) drying->final_product

Caption: General workflow for the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.

Detailed Experimental Protocol: Nitration of 2-Hydroxy-5-fluoropyridine

This protocol is a representative method based on established chemical principles for nitration of activated pyridine rings. Researchers should perform their own risk assessment and optimization.

  • Reactor Preparation: To a clean, dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath. Causality: This exothermic reaction must be cooled to prevent over-nitration and decomposition.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. This creates the nitronium ion (NO₂⁺), the active electrophile.

  • Substrate Addition: Once the nitrating mixture is prepared and stable, slowly add the precursor, 2-hydroxy-5-fluoropyridine, in portions. The temperature should be rigorously controlled, typically between 5-15 °C. Causality: The pyridine ring is activated by the hydroxyl group, making the reaction rapid. Slow addition prevents a dangerous exotherm.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice. The desired product will precipitate out of the acidic aqueous solution as a solid. Causality: This step neutralizes the strong acid and reduces the solubility of the organic product, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

  • Drying: Dry the purified solid under vacuum at a moderate temperature to yield the final product, 5-Fluoro-2-hydroxy-3-nitropyridine.[4]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its functional groups. The pyridine ring is electron-deficient, a characteristic amplified by the potent electron-withdrawing effects of the nitro group and the fluorine atom.

  • Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. This makes the C2 and C6 positions susceptible to substitution by various nucleophiles, although the existing substituents at C2, C3, and C5 direct this reactivity. The nitro group itself can act as a leaving group in some SₙAr reactions, a known reactivity pattern for nitropyridines.[8]

  • Acidity: The hydroxyl group is acidic, and its pKa is influenced by the electron-withdrawing groups on the ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂). This transformation is a critical step in many synthetic pathways, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which dramatically alters the molecule's reactivity.

snar_mechanism reactant reactant intermediate intermediate product product start Activated Pyridine Ring (e.g., with leaving group at C2) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer + Nu⁻ nu_attack Nucleophile (Nu⁻) Attack final_product Substituted Product meisenheimer->final_product - LG⁻ lg_loss Loss of Leaving Group (LG⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a key intermediate for synthesizing high-value molecules.[5][9] Pyridone structures are considered "privileged fragments" in drug design due to their ability to engage in diverse biological interactions.[10]

  • Role of Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[11] The C-F bond is strong, and a fluorine atom can block sites of metabolic oxidation, thereby improving a drug's metabolic stability and half-life. Its high electronegativity can also modulate the acidity/basicity of nearby functional groups and enhance binding affinity to target proteins.[11]

  • Pharmaceutical Scaffolding: This compound serves as a foundational component for multi-step syntheses of Active Pharmaceutical Ingredients (APIs).[5] Its functional groups provide handles for further chemical modification, allowing for the construction of diverse molecular libraries.

  • Therapeutic Areas: Its utility spans multiple therapeutic areas, including oncology, and the development of antibacterial and antiviral agents.[5][9] The nitropyridine motif itself has been explored for a range of biological activities.[12]

  • Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of modern agrochemicals such as herbicides and fungicides, contributing to crop protection.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-Fluoro-5-nitropyridine and 5-Nitropyridin-2-ol can be used to infer its hazard profile.[13][14][15]

Table 2: Inferred GHS Hazard Information

Hazard Class Statement GHS Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |

Handling Recommendations:
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13][16]

  • Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[13][16]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[13][15]

Conclusion

This compound is a quintessential example of a modern chemical building block, where multiple functional groups are precisely arranged to offer a wide range of synthetic possibilities. Its unique electronic profile, driven by the fluorine and nitro substituents, makes it a valuable precursor for nucleophilic substitution and other transformations. For researchers in drug discovery and agrochemical development, understanding the properties and reactivity of this intermediate provides a powerful tool for designing next-generation molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to 5-Fluoro-2-nitropyridin-3-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of a fluorine atom, a nitro group, and a hydroxyl group on a pyridine scaffold makes it a versatile building block for synthesizing complex molecular architectures. The electron-withdrawing nature of both the fluorine and nitro groups activates the pyridine ring for various chemical transformations, while the hydroxyl group offers a key point for further functionalization.

This guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, reactivity, and applications in drug discovery. While a definitive, universally recognized CAS number for this specific molecule has been elusive in major chemical databases, one supplier, Parchem, has listed it under CAS Number 1806474-44-1 [1]. Researchers are advised to verify the identity of any acquired material through independent analytical methods. This document aims to serve as a valuable resource for scientists engaged in the synthesis and utilization of novel pyridine derivatives.

Chemical and Physical Properties

The precise experimental determination of the physicochemical properties of this compound is not widely documented. However, based on its structure and data from related compounds, we can infer a set of expected properties, which are summarized in the table below.

PropertyValueSource/Basis
CAS Number 1806474-44-1[1]
Molecular Formula C₅H₃FN₂O₃-
Molecular Weight 158.09 g/mol -
Appearance Expected to be a yellow to light-brown solidAnalogy to related nitropyridines
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility of functionalized pyridines

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Protons on the pyridine ring would appear as doublets or doublets of doublets, with chemical shifts influenced by the anisotropic effects of the nitro and hydroxyl groups, as well as coupling to the fluorine atom.

  • ¹³C NMR: The carbon atoms will show distinct chemical shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons attached to the nitro and hydroxyl groups will also be significantly shifted.

  • ¹⁹F NMR: A singlet or a multiplet (depending on proton coupling) is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 158.09, with characteristic fragmentation patterns.

Synthesis and Purification

A plausible and efficient synthesis of this compound would likely involve the regioselective nitration of a suitable precursor, such as 5-fluoropyridin-3-ol. The reaction would leverage the directing effects of the existing substituents on the pyridine ring.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification A 5-Fluoropyridin-3-ol C Reaction Vessel (Controlled Temperature) A->C B Nitrating Agent (HNO₃/H₂SO₄) B->C D Quenching (e.g., with ice-water) C->D Reaction completion E Filtration or Extraction D->E F Crude this compound E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-fluoropyridin-3-ol in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Alternatively, if no precipitate forms, neutralize the solution and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom at the 5-position and the nitro group at the 2-position strongly activate the ring for such reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom can act as a leaving group when reacted with various nucleophiles, such as amines, alkoxides, or thiolates. This reaction is a cornerstone for introducing diverse functionalities onto the pyridine scaffold.

G cluster_0 Reaction Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of great importance in the design of bioactive molecules. Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[2][3]

  • Fluorine: The incorporation of fluorine into drug candidates can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic properties like membrane permeability.[4]

  • Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, providing a handle for further synthetic modifications. Nitropyridine derivatives themselves have shown a range of biological activities.[2][3][5][6]

  • Hydroxyl Group (Pyridinol): The hydroxyl group can participate in hydrogen bonding with biological targets and serves as a site for derivatization to modulate solubility and other properties.

Therapeutic AreaRelevance of the Scaffold
Oncology Fluorinated compounds are prevalent in anti-cancer drugs. The pyridine scaffold is a key component of many kinase inhibitors.
Infectious Diseases Nitropyridine derivatives have been investigated for their antibacterial and antifungal properties.[2] The 2-amino-5-nitropyridine core, accessible from this scaffold, is used in synthesizing anti-inflammatory and antimicrobial agents.[7]
Neuroscience The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.
Agrochemicals Pyridine derivatives are also crucial in the development of modern pesticides and herbicides.[6][7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related compounds like substituted and nitrated pyridines.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10][11][12] Use non-sparking tools and take precautionary measures against static discharge.[9][10][12]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[8] Seek medical attention in all cases of exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[8]

Conclusion

This compound represents a promising, albeit not yet fully characterized, building block for chemical synthesis. Its trifunctional nature offers a rich platform for creating diverse and complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential utility, based on established chemical principles and data from analogous structures. Researchers are encouraged to conduct thorough analytical characterization and safety assessments before use.

References

An In-depth Technical Guide to 5-Fluoro-2-nitropyridin-3-ol: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of pharmaceutical and agrochemical research, the demand for versatile chemical intermediates that offer precise control over molecular architecture is paramount. 5-Fluoro-2-nitropyridin-3-ol, also known as 5-Fluoro-2-hydroxy-3-nitropyridine, has emerged as a significant heterocyclic building block. Its structure, featuring a pyridine core functionalized with a hydroxyl group, a nitro group, and a fluorine atom, provides a unique combination of reactive sites. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, synthesis, reactivity, and applications, offering insights for researchers in drug discovery and development. The presence of fluorine, a bioisostere for hydrogen with unique electronic properties, can enhance the metabolic stability and binding affinity of drug candidates, while the nitro and hydroxyl groups offer versatile handles for further chemical modification.

Molecular Structure and Characterization

The molecular formula of this compound is C₅H₃FN₂O₃, with a molecular weight of 158.09 g/mol .[1] The molecule consists of a pyridine ring substituted at the 5-position with a fluorine atom, at the 2-position with a nitro group, and at the 3-position with a hydroxyl group. This substitution pattern leads to a unique electronic distribution within the aromatic ring, influencing its reactivity.

Spectroscopic Data (Predicted and Inferred from Analogs)

A definitive characterization of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, data from closely related analogs allow for a reasonable prediction of the expected spectral features. Chemical suppliers may provide analytical data, including NMR, HPLC, and LC-MS, upon request for the hydrochloride salt of the compound.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the fluoro, nitro, and hydroxyl groups. For instance, the ¹H NMR spectrum of the related compound 2-bromo-5-fluoro-3-nitropyridine in CDCl₃ shows two multiplets at δ 8.52 and 7.93 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached functional groups, with the carbons bonded to the electronegative F, O, and N atoms appearing at lower field.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₃FN₂O₃.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₅H₃FN₂O₃[1]
Molecular Weight158.09 g/mol [1]
AppearanceLight yellow to yellow solid[6]
CAS Number136888-20-5[6]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of a fluorinated pyridine precursor.[6] This method leverages the directing effects of the existing substituents on the pyridine ring to achieve nitration at the desired position.

General Synthesis Pathway

The most commonly cited method involves the nitration of 2-hydroxy-5-fluoropyridine.[6] The hydroxyl group at the 2-position and the fluorine at the 5-position direct the incoming nitro group to the 3-position.

Synthesis Precursor 2-Hydroxy-5-fluoropyridine Product This compound Precursor->Product Nitration Reagents H₂SO₄ (conc.) fuming HNO₃

General synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 2-Hydroxy-5-fluoropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • Reaction Setup: In a flask suitable for exothermic reactions, 2-hydroxy-5-fluoropyridine is mixed with concentrated sulfuric acid. The mixture is then cooled in an ice bath with stirring.

  • Nitration: A pre-mixed solution of concentrated sulfuric acid and fuming nitric acid is added dropwise to the cooled reaction mixture. The temperature should be carefully monitored and controlled to prevent runaway reactions and the formation of byproducts.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and may be heated to drive the reaction to completion. Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled and carefully poured into ice water. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water to remove residual acid, and dried. The resulting crude product is a yellow solid.[6] Further purification can be achieved by recrystallization from an appropriate solvent.

Causality in Experimental Choices:

  • Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Fuming Nitric Acid: This provides a high concentration of nitric acid, which favors the formation of the nitronium ion.

  • Controlled Temperature: The nitration of aromatic compounds is a highly exothermic process. Low initial temperatures are necessary to control the reaction rate and prevent over-nitration or degradation of the starting material and product.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The nitro group at the 2-position is a strong activating group for nucleophilic aromatic substitution. It can potentially be displaced by various nucleophiles. Research on related 2-R-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles.[8] This suggests that the nitro group in this compound could also serve as a leaving group in the presence of suitable nucleophiles.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group. It can be deprotonated to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions. Additionally, the hydroxyl group can be converted into other functional groups. For instance, a procedure for converting the similar 2-hydroxy-3-nitro-5-fluoropyridine to 2-bromo-5-fluoro-3-nitropyridine using phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) has been documented, indicating that the hydroxyl group can be replaced by a halogen.[3]

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[9] Its utility in drug discovery stems from the ability to selectively modify its functional groups to build up a desired molecular scaffold. While specific, publicly disclosed drug synthesis pathways utilizing this exact intermediate are scarce, its structural motifs are found in various bioactive compounds. Nitropyridines, in general, are precursors to a wide range of biologically active molecules, including antitumor and antiviral agents.[10][11]

Reactivity Start This compound Product1 O-Alkylated/Acylated Product Start->Product1 Alkylation/ Acylation Product2 Nucleophilic Substitution Product (Displacement of -NO₂) Start->Product2 Nucleophilic Attack Product3 Halogenated Product (Displacement of -OH) Start->Product3 Halogenation

Potential reaction pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on safety data for the analogous "5-Fluoro-2-hydroxy-3-nitropyridine", it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water.

  • If inhaled: Move to fresh air.

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its unique combination of a fluorine atom, a nitro group, and a hydroxyl group on a pyridine core provides a rich platform for chemical diversification. While detailed, publicly available spectroscopic and crystallographic data are limited, its synthesis and reactivity can be understood through established principles of heterocyclic chemistry. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is key to unlocking its full potential in the creation of novel and effective molecules. As with all chemical research, adherence to strict safety protocols is essential when working with this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-nitropyridin-3-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitropyridin-3-ol, a key building block in medicinal chemistry, possesses a unique substitution pattern on the pyridine ring that makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, potential challenges, and safety considerations. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Significance of Fluorinated Nitropyridinols in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The introduction of a nitro group and a fluorine atom onto this ring system dramatically influences its electronic properties and reactivity, opening up avenues for diverse chemical transformations.[3] Specifically, this compound (CAS 136888-20-5) serves as a critical intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[4] Its utility spans therapeutic areas from oncology to infectious diseases, underscoring its versatility in modern medicinal chemistry. Understanding the nuances of its synthesis is paramount for ensuring the purity and quality of downstream drug candidates.

The Core Synthesis Pathway: Electrophilic Nitration of 2-Hydroxy-5-fluoropyridine

The most documented and industrially relevant method for the synthesis of this compound is the direct nitration of 2-hydroxy-5-fluoropyridine.[4] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Mechanism and Rationale

The nitration of an aromatic ring is a well-established reaction in organic chemistry.[5][6][7] The mechanism for the nitration of 2-hydroxy-5-fluoropyridine can be dissected into three key steps:

  • Generation of the Electrophile (Nitronium Ion): A mixture of concentrated sulfuric acid and fuming nitric acid is employed as the nitrating agent. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][7] The use of fuming nitric acid, which has a higher concentration of dinitrogen pentoxide (N₂O₅), further increases the concentration of the nitronium ion, driving the reaction forward.

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich pyridine ring of 2-hydroxy-5-fluoropyridine attacks the nitronium ion. The hydroxyl group at the 2-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. The fluorine atom at the 5-position is a deactivating group but also an ortho-para director. The regioselectivity of the reaction, yielding substitution at the 3-position, is a result of the combined directing effects of the hydroxyl and fluoro substituents. The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Diagram of the Synthesis Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Hydroxy-5-fluoropyridine C This compound A->C Nitration B Conc. H₂SO₄ Fuming HNO₃

Caption: Synthesis of this compound from 2-hydroxy-5-fluoropyridine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established principles of nitration reactions for hydroxypyridines.[4] Researchers should perform initial small-scale trials to optimize conditions for their specific laboratory setup.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Hydroxy-5-fluoropyridine≥98%Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher ScientificDehydrating agent and catalyst
Fuming Nitric Acid (HNO₃)≥90%Acros OrganicsNitrating agent
Deionized WaterHigh Purity-For workup
Crushed Ice--For quenching the reaction
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor neutralization (optional, in workup)
Ethyl Acetate (EtOAc)HPLC Grade-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-Drying agent
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Addition of Starting Material: Slowly add 2-hydroxy-5-fluoropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-5-fluoropyridine in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours), then allow it to slowly warm to room temperature and stir for an additional period (e.g., 2-4 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product under vacuum to yield this compound, which typically appears as a light yellow to yellow solid.[4]

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

Experimental Workflow Diagram

G A Charge H₂SO₄ to Reactor B Cool to 0-5 °C A->B C Add 2-Hydroxy-5-fluoropyridine B->C D Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise C->D E Stir at 0-5 °C, then RT D->E F Monitor Reaction by TLC/HPLC E->F G Quench on Ice F->G Upon Completion H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Recrystallize (Optional) J->K L Characterize Product K->L

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxy-3-nitropyridine, a key chemical intermediate in the development of novel therapeutic agents and specialized agrochemicals. As a Senior Application Scientist, my objective is to synthesize core chemical principles with practical, field-tested insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

The subject of this guide is a substituted pyridine ring, a foundational structure in medicinal chemistry.[1] The formal IUPAC name for this compound is 5-Fluoro-2-hydroxy-3-nitropyridine . It is also recognized by the synonym, 5-Fluoro-2-nitropyridin-3-ol . Throughout this document, we will primarily use the former name for consistency.

The assignment of its CAS Registry Number, 136888-20-5 , provides a unique identifier for this specific chemical substance, ensuring clarity in procurement and regulatory documentation.[2]

Structural Representation and Key Features

The unique reactivity and utility of this molecule are dictated by the specific arrangement of its functional groups on the pyridine core.[3] The electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom significantly influence the electron density of the aromatic ring, making it a versatile precursor for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes the key characteristics of 5-Fluoro-2-hydroxy-3-nitropyridine.

PropertyValueSource(s)
IUPAC Name 5-Fluoro-2-hydroxy-3-nitropyridine[2]
Synonym(s) This compound, 5-Fluoro-3-nitro-2-pyridinol[4]
CAS Number 136888-20-5[2]
Molecular Formula C₅H₃FN₂O₃[4]
Molecular Weight 158.09 g/mol [4]
Appearance Light yellow to yellow solid[5]
Solubility Slightly soluble in water[4]
Spectroscopic Characterization: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) is a critical tool for structural elucidation. The ¹H NMR spectrum of 5-Fluoro-2-hydroxy-3-nitropyridine, recorded in DMSO-d6 at 300 MHz, shows two singlets at δ 8.28 (1H) and δ 8.67 (1H) .[4] This pattern is consistent with the two protons on the pyridine ring.

Synthesis Protocol: A Validated Approach

The reliable synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine is crucial for its application in multi-step drug development pipelines. The most common and documented method is the nitration of a fluorinated pyridine precursor.[5]

Reaction Principle

This synthesis is an electrophilic aromatic substitution reaction. The strong electron-donating hydroxyl group on the 2-hydroxy-5-fluoropyridine precursor directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The nitronium ion is generated in situ from a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Workflow: Step-by-Step Protocol

The following protocol is a robust method for the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.[4]

Materials:

  • 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol)

  • Concentrated sulfuric acid (3.7 mL total)

  • Fuming nitric acid (1 mL)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask, combine 2-hydroxy-5-fluoropyridine (1.20 g) with concentrated sulfuric acid (2.7 mL).

  • Cool the mixture in an ice bath with stirring.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1 mL) to concentrated sulfuric acid (1 mL).

  • Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-fluoropyridine.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Heat the mixture to 85°C for 2 hours.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate to yield 2-hydroxy-3-nitro-5-fluoropyridine (0.72 g, 43% yield) as a yellow solid.[4]

Applications in Drug Discovery and Agrochemicals

5-Fluoro-2-hydroxy-3-nitropyridine is a valuable building block in the synthesis of a wide range of bioactive molecules.[1][6] Its utility stems from the strategic placement of the fluoro, hydroxy, and nitro groups, which can be further modified to create more complex molecular architectures.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the areas of:

  • Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.[3]

  • Infectious Diseases: In the development of new antibacterial and antiviral drugs.[3]

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the nitro group can be reduced to an amino group, providing a key reactive handle for further derivatization.

Agrochemicals

In the agricultural sector, 5-Fluoro-2-hydroxy-3-nitropyridine is used in the formulation of:

  • Herbicides [3]

  • Fungicides [3]

Its incorporation into these products can lead to enhanced efficacy and improved crop protection.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Hazard Identification

5-Fluoro-2-hydroxy-3-nitropyridine is classified as a hazardous substance with the following risk factors:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Storage: Store in a locked, well-ventilated place with the container tightly closed.

Visualized Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the synthesis workflow and the logical relationship of the compound's applications.

G cluster_synthesis Synthesis Workflow start 2-hydroxy-5-fluoropyridine reagents Conc. H₂SO₄ + Fuming HNO₃ start->reagents Add dropwise conditions 0°C to 85°C reagents->conditions Reaction product 5-Fluoro-2-hydroxy-3-nitropyridine conditions->product Precipitation & Filtration

Caption: Synthesis workflow for 5-Fluoro-2-hydroxy-3-nitropyridine.

G cluster_applications Core Application Areas main 5-Fluoro-2-hydroxy-3-nitropyridine Key Intermediate pharma Pharmaceuticals Oncology Infectious Diseases main->pharma Building Block for APIs agro Agrochemicals Herbicides Fungicides main->agro Active Ingredient Precursor material Material Science Sensors Electronics main->material Functional Material Development

Caption: Application areas of 5-Fluoro-2-hydroxy-3-nitropyridine.

References

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-2-nitropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic strategies and potential biological activities of 5-Fluoro-2-nitropyridin-3-ol derivatives. Leveraging insights from structurally related compounds, this document outlines a systematic approach to exploring the therapeutic potential of this promising chemical scaffold.

Introduction: The Therapeutic Potential of a Unique Scaffold

The this compound core represents a fascinating intersection of chemical functionalities with proven significance in medicinal chemistry. The pyridine ring is a ubiquitous scaffold in numerous approved drugs, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. Furthermore, the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic character of the pyridine ring and may be a key pharmacophoric element or a synthetic handle for further derivatization.

While extensive research on the specific biological activities of a broad series of this compound derivatives is not yet widely published, the individual components of this scaffold are present in a multitude of bioactive compounds. Derivatives of fluorinated pyridines, nitropyridines, and pyridinols have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide, therefore, serves as a forward-looking manual, extrapolating from established knowledge to propose a rational and efficient pathway for the synthesis and biological evaluation of this promising class of compounds.

Synthetic Pathways: From Core Structure to Diverse Derivatives

The journey to understanding the biological activity of this compound derivatives begins with their synthesis. A robust and versatile synthetic strategy is paramount to generating a library of analogs for comprehensive screening.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through a multi-step sequence, often commencing with a readily available fluorinated pyridine precursor. A common approach involves the nitration of a corresponding 5-fluoropyridin-3-ol. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to ensure regioselectivity and maximize yield.

Synthesis_Workflow Start 5-Fluoropyridin-3-ol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Core This compound Nitration->Core

Caption: General workflow for the synthesis of the this compound core.

Derivatization Strategies

With the core scaffold in hand, the next critical step is the generation of a diverse library of derivatives. The hydroxyl group at the 3-position and the potential for nucleophilic aromatic substitution on the pyridine ring offer multiple avenues for chemical modification.

  • O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents, modulating lipophilicity and steric bulk.

  • Modification of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a versatile handle for a wide range of functionalization reactions, including amidation, sulfonamidation, and reductive amination.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for SNAr reactions, potentially allowing for the displacement of the fluorine atom or other leaving groups that could be introduced.

Derivatization_Strategy Core This compound O_Alkylation O-Alkylation/ Arylation Core->O_Alkylation Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution Core->SNAr Derivatives Library of Diverse Derivatives O_Alkylation->Derivatives Nitro_Reduction->Derivatives SNAr->Derivatives

Caption: Key strategies for the derivatization of the core scaffold.

Exploring the Biological Landscape: Potential Activities and Screening Protocols

Based on the activities of structurally related compounds, this compound derivatives are poised to exhibit a range of biological effects. A systematic screening cascade is essential to identify and characterize these activities.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents. The presence of a fluorine atom and a nitro group can further enhance cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR Group at C3-OHCancer Cell LineIC₅₀ (µM)
FNPO-1 -H (Parent)MCF-7>100
FNPO-2 -CH₃MCF-775.2
FNPO-3 -CH₂PhMCF-725.8
FNPO-4 -PhMCF-742.1
FNPO-5 -H (Parent)A549>100
FNPO-6 -CH₃A54988.9
FNPO-7 -CH₂PhA54931.5
FNPO-8 -PhA54950.3
Antimicrobial Activity

Fluorinated and nitrated heterocyclic compounds have a rich history as antimicrobial agents. The unique electronic properties of the this compound scaffold make it a promising candidate for the development of novel antibiotics. A study on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives showed antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL for one derivative[1].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives

Compound IDR Group at C3-OHS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FNPO-1 -H (Parent)>128>128
FNPO-2 -CH₃64>128
FNPO-3 -CH₂Ph1664
FNPO-4 -Ph32>128
Enzyme Inhibitory Activity

The pyridine scaffold is a key component of many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The structural features of this compound derivatives make them potential candidates for kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of commercial kits and platforms are available for screening compounds against a panel of kinases. A general workflow is described below.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the microplate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Inhibition_Workflow Start Dispense Test Compounds Reaction Add Kinase, Substrate, and ATP Start->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and screening of a library of this compound derivatives will enable the elucidation of a structure-activity relationship (SAR). By correlating the structural modifications with the observed biological activities, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds.

Key questions to address in the SAR analysis include:

  • What is the impact of the substituent at the 3-hydroxyl group on activity?

  • How does modification of the nitro group affect the biological profile?

  • Is the fluorine atom essential for activity, and what is its role?

The insights gained from these studies will pave the way for lead optimization and the potential development of novel therapeutic agents based on the this compound scaffold.

Conclusion

The this compound scaffold holds considerable promise for the discovery of new bioactive molecules. Although direct and extensive biological data for its derivatives are currently limited, a rational approach based on the known activities of related compound classes provides a solid foundation for future research. The synthetic strategies and screening protocols outlined in this guide offer a comprehensive framework for researchers to systematically explore the anticancer, antimicrobial, and enzyme inhibitory potential of this intriguing class of compounds. The elucidation of their structure-activity relationships will be a critical step in unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-nitropyridin-3-ol is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its unique structural combination of a fluorine atom, a nitro group, and a hydroxyl group on a pyridine ring imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic agents.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility and presents a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties.

Physicochemical Properties Overview

The solubility of a compound is intrinsically linked to its structural and electronic properties. For this compound, the interplay of its functional groups is key to predicting its behavior in various solvents.

PropertyInfluence on Solubility
Pyridine Ring The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.
Nitro Group (-NO2) The electron-withdrawing nature of the nitro group can decrease the basicity of the pyridine nitrogen, and its polarity can influence interactions with polar solvents.
Fluorine Atom (-F) The high electronegativity of fluorine can create localized dipoles and may participate in hydrogen bonding, affecting solubility in both polar and non-polar media.
Hydroxyl Group (-OH) The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar, protic solvents like water and alcohols.
pKa The presence of the acidic hydroxyl group and the basic pyridine nitrogen means the compound's ionization state will change with pH, drastically affecting its aqueous solubility. The predicted pKa for the hydroxyl group of the related compound 5-fluoro-3-nitropyridin-2-ol is approximately 6.43.[1]

Generally, nitropyridines are characterized as being sparingly soluble in water but more soluble in organic solvents.[2] However, the presence of the hydroxyl group in this compound is expected to enhance its aqueous solubility compared to analogs lacking this feature.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[3] This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound in a specific solvent at a controlled temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Separation & Analysis cluster_calculation Calculation A Prepare Solvent System (e.g., pH-adjusted buffer, organic solvent) B Accurately Weigh Excess This compound A->B C Add Compound to Solvent in a Sealed Vial B->C D Incubate at Controlled Temperature with Continuous Agitation (e.g., 24-72 hours) C->D E Periodically Sample Supernatant to Confirm Equilibrium Plateau D->E F Separate Undissolved Solid (Centrifugation or Filtration) E->F G Prepare Sample Dilutions F->G H Quantify Concentration via Validated Analytical Method (e.g., HPLC) G->H I Calculate Solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, common organic solvents like ethanol, methanol, DMSO, acetonitrile)

  • Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with low compound binding, such as PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Preparation of Solutions and Standards:

  • Solvent Preparation: For aqueous solubility, prepare buffers at a minimum of three pH conditions, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), to understand the pH-solubility profile.[3]

  • Stock Solution for Calibration: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

  • Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

3. Experimental Procedure (Shake-Flask Method):

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[3]

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved particles.[4] Adsorption of the compound to the filter should be evaluated.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

4. Analytical Quantification:

  • Method Development: Develop a robust analytical method, typically reverse-phase HPLC with UV detection, for the quantification of this compound. The method should be validated for linearity, accuracy, and precision. LC-MS/MS can be used for higher sensitivity and selectivity.[5][6]

  • Analysis: Inject the prepared calibration standards and the diluted samples onto the analytical system.

  • Data Processing: Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the diluted samples.

5. Calculation of Solubility:

  • Calculate the solubility by multiplying the determined concentration by the dilution factor.

  • The results should be reported in appropriate units, such as mg/mL or µg/mL.

  • The experiment should be performed in triplicate to ensure the reliability of the results.[3]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solution is saturated at equilibrium, providing a true measure of the maximum amount of compound that can dissolve.

  • Why continuous agitation and controlled temperature? Solubility is temperature-dependent. Constant temperature ensures thermodynamic consistency. Agitation facilitates the dissolution process and prevents the formation of a stagnant layer around the solid particles, allowing equilibrium to be reached more efficiently.[3]

  • Why filtration? The presence of even microscopic solid particles in the sample will lead to an overestimation of the solubility. Filtration ensures that only the dissolved compound is quantified.[4]

  • Why a validated analytical method? To ensure that the quantification is accurate, precise, and reproducible, lending trustworthiness to the final solubility value.

Expected Solubility Profile (Qualitative)

Based on the structure and data from related compounds, a qualitative solubility profile can be predicted.

Solvent TypePredicted SolubilityRationale
Non-polar (e.g., Hexane, Toluene) LowThe polar functional groups (-OH, -NO2) and the pyridine nitrogen make the molecule too polar to interact favorably with non-polar solvents.
Polar Aprotic (e.g., DMSO, Acetonitrile) HighThese solvents can accept hydrogen bonds and have strong dipole-dipole interactions, which will effectively solvate the polar regions of the molecule.
Polar Protic (e.g., Water, Ethanol, Methanol) Moderate to HighThe hydroxyl group and pyridine nitrogen can engage in hydrogen bonding with these solvents. Solubility in water will be highly pH-dependent.

The related compound, 5-fluoro-3-nitropyridin-2-ol, is described as slightly soluble in water.[1][7] This suggests that this compound will likely exhibit similar behavior.

Conclusion

References

An In-depth Technical Guide to 5-Fluoro-2-nitropyridin-3-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitropyridin-3-ol, a substituted pyridinol derivative, is a pivotal building block in the synthesis of complex pharmaceutical agents. Its unique electronic and structural characteristics, arising from the interplay of the fluoro, nitro, and hydroxyl groups on the pyridine ring, render it a versatile intermediate for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the physical constants, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound (CAS Number: 136888-20-5) is a nuanced molecule that exists in tautomeric equilibrium with its pyridinone form, 5-Fluoro-3-nitropyridin-2(1H)-one. This characteristic is crucial to its reactivity and should be considered in its handling and application. The compound typically presents as a light yellow to yellow solid.[1]

Physical ConstantValueSource(s)
Molecular Formula C₅H₃FN₂O₃[2]
Molecular Weight 158.09 g/mol [2]
Melting Point Data not readily available; solid form.
Boiling Point Predicted: 249.1 ± 40.0 °C
pKa Predicted: 6.43 ± 0.10
Solubility Slightly soluble in water.
Appearance Light yellow to yellow solid.[1]
Storage Store at room temperature under an inert atmosphere.

Synthesis and Purification: A Protocol Grounded in Causality

The primary synthetic route to this compound involves the electrophilic nitration of a fluorinated pyridinol precursor. The selection of reagents and reaction conditions is critical to achieving high yield and purity, mitigating the formation of isomers and over-nitrated byproducts.

Experimental Protocol: Nitration of 2-Hydroxy-5-fluoropyridine

This protocol is based on established methodologies for the nitration of activated pyridine rings.[1]

Step 1: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid. The sulfuric acid serves as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 2: Controlled Addition of the Precursor

  • Gradually add 2-hydroxy-5-fluoropyridine to the cooled nitrating mixture. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent uncontrolled side reactions and ensure regioselectivity. The hydroxyl group at the 2-position and the fluorine at the 5-position are ortho, para-directing; however, the strong activating effect of the hydroxyl group directs the nitration to the adjacent 3-position.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material.

Step 4: Product Isolation and Purification

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water to remove residual acids.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.[1]

Synthesis_Workflow reagents Fuming Nitric Acid + Concentrated Sulfuric Acid reaction Nitration (Controlled Temperature) reagents->reaction precursor 2-Hydroxy-5-fluoropyridine precursor->reaction quench Quenching (Ice Water) reaction->quench filtration Filtration quench->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic and Chromatographic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the following represents expected and reported analytical data. Researchers are advised to acquire compound-specific data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

  • ¹³C NMR: The carbon NMR will display five signals corresponding to the carbons of the pyridine ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • O-H stretching (broad band) for the hydroxyl group.

  • N-O stretching (strong bands) for the nitro group.

  • C=C and C=N stretching for the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (158.09 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications in Drug Development

The strategic placement of the fluoro, nitro, and hydroxyl groups on the pyridine scaffold makes this compound a highly valuable and reactive intermediate.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various functionalities at the 5-position.

  • Functionalization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, providing further avenues for molecular elaboration.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through a wide range of reactions, including amide bond formation, diazotization, and reductive amination. This transformation is a common strategy in the synthesis of many pharmaceutical compounds.[2]

Reactivity_Diagram start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  -F hydroxyl_func Hydroxyl Group Functionalization start->hydroxyl_func  -OH nitro_red Nitro Group Reduction start->nitro_red  -NO2 product_snar 5-Substituted Pyridine Derivatives snar->product_snar product_hydroxyl Ethers, Esters, etc. hydroxyl_func->product_hydroxyl product_nitro 3-Amino-5-fluoropyridin-2-ol nitro_red->product_nitro

Caption: Key reaction pathways of this compound.

Role in Pharmaceutical Synthesis

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered pKa. This compound serves as a precursor to a variety of more complex molecules with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antiviral and Antibacterial Agents: The introduction of the fluoropyridinol moiety can lead to compounds with potent antimicrobial activity.

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and permeability makes it a valuable tool in the design of drugs targeting the CNS.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its utility is evident from its commercial availability and the frequent appearance of the fluoronitropyridine scaffold in the patent literature for novel therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the pharmaceutical and agrochemical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The true value of this compound lies in its versatile reactivity, which allows for the efficient construction of a diverse array of complex, biologically active molecules. As the demand for novel, highly functionalized therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

The Advent of Fluoronitropyridinols: A Chronicle of Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the introduction of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] This strategic incorporation can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, all of which are critical factors in the development of successful therapeutics.[1][5] Among the myriad of fluorinated scaffolds, fluoronitropyridinols have emerged as a particularly valuable class of intermediates, offering a versatile platform for the synthesis of complex and potent bioactive molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of fluoronitropyridinols, offering field-proven insights for professionals in drug development.

A Historical Perspective: The Genesis of Fluoropyridine Chemistry

The journey to the synthesis of complex fluorinated heterocycles like fluoronitropyridinols is built upon foundational discoveries in organofluorine chemistry. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[6] A significant leap in aromatic fluorine chemistry came with the advent of the Balz-Schiemann reaction, discovered by Günther Schiemann and Günther Balz in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates.[6][7]

The first synthesis of a simple fluoropyridine, 4-fluoropyridine, was reported in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride.[7] The inherent instability of the product in water, however, presented significant challenges in its isolation and purification.[7] These early explorations paved the way for the development of more robust and versatile methods for the synthesis of a wide array of fluorinated pyridines, including the nitrated and hydroxylated derivatives that form the core of this guide.

The Emergence of Fluoronitropyridinols: A Tale of Two Isomers

The term "fluoronitropyridinols" primarily refers to two key isomers that have found significant utility in organic synthesis and medicinal chemistry: 2-fluoro-3-nitropyridin-4-ol and 4-fluoro-3-nitropyridin-2-ol . The development of synthetic routes to these compounds was driven by the need for versatile building blocks in the construction of more complex molecular architectures.

Synthesis of 2-Fluoro-3-nitropyridin-4-ol

The synthesis of 2-fluoro-3-nitropyridin-4-ol often starts from more readily available chlorinated precursors. A common strategy involves the nucleophilic substitution of a chlorine atom with fluoride. For instance, 2,4-dichloro-3-nitropyridine can be selectively hydrolyzed to 2-chloro-3-nitropyridin-4-ol, which can then undergo fluorination.[8]

A key step in this transformation is the halogen exchange (HALEX) reaction, where a chlorine atom is displaced by a fluoride ion. This reaction is typically carried out using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The choice of fluoride source and reaction conditions is crucial to achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridin-4-ol from 2,4-dichloro-3-nitropyridine [8]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (100 g) in dimethylformamide (500 ml).

  • Addition of Reagent: Add sodium acetate (102.4 g) to the solution at room temperature (25-30 °C).

  • Heating: Heat the reaction mixture to 120-125 °C and maintain this temperature for 2 hours.

  • Quenching: After cooling the reaction mass to 30-35 °C, add a saturated solution of ammonium chloride (800 ml) and stir for 45 minutes.

  • Work-up and Isolation: Concentrate the reaction mixture under vacuum to obtain the crude solid product. The crude product can be further purified by recrystallization.

Synthesis of 4-Fluoro-3-nitropyridin-2-ol

The synthesis of 4-fluoro-3-nitropyridin-2-ol can be approached through different synthetic strategies. One common method involves the diazotization of an aminopyridine precursor followed by hydrolysis. For example, 4-chloro-2-amino-3-nitropyridine can be subjected to diazotization using sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[8] The resulting diazonium salt is then hydrolyzed by heating the reaction mixture, leading to the formation of 4-chloro-3-nitropyridin-2-ol.[8] This intermediate can then undergo a halogen exchange reaction to yield the desired 4-fluoro-3-nitropyridin-2-ol.

Experimental Protocol: Synthesis of 4-Chloro-3-nitropyridin-2-ol via Diazotization [8]

  • Reaction Setup: Charge 2-amino-4-chloro-3-nitropyridine (50.0 g) in demineralized water (1.0 L) under stirring at 25-30 °C.

  • Acidification: Add concentrated hydrochloric acid (450 ml) in one portion and cool the reaction mass to 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite to the cooled suspension while maintaining the temperature between 0-5 °C. Stir the reaction mixture for 30 minutes to 1 hour.

  • Hydrolysis: Raise the temperature of the reaction mixture and maintain it at 60-80 °C for 3 hours to ensure complete hydrolysis.

  • Extraction and Isolation: After cooling to room temperature, extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to isolate the product.

The Role of Fluoronitropyridinols in Drug Discovery and Development

Fluoronitropyridinols serve as key intermediates in the synthesis of a wide range of biologically active compounds.[9] The presence of three distinct functional groups—a fluorine atom, a nitro group, and a hydroxyl group—on the pyridine ring provides multiple handles for chemical modification, allowing for the construction of diverse molecular libraries.

The fluorine atom, being a powerful hydrogen bond acceptor and having a strong electron-withdrawing effect, can significantly influence the binding affinity of a molecule to its target protein.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized through various coupling reactions. The hydroxyl group can act as a nucleophile or be converted into a better leaving group for subsequent substitution reactions.

Case Study: Fluoronitropyridinols as Precursors to Kinase Inhibitors

A significant application of fluoronitropyridinols is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The pyridine scaffold is a common feature in many kinase inhibitors, and the strategic placement of fluorine and other functional groups can lead to highly potent and selective compounds. For example, the 2-fluoro-3-nitropyridin-4-ol scaffold can be elaborated through a series of reactions to generate complex molecules that target specific kinases involved in cancer cell proliferation and survival.

Data Presentation: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Fluoro-4-Methyl-3-NitropyridineC6H5FN2O2156.12263.971.358

Table 1: Physicochemical properties of a representative fluoronitropyridine derivative.[9]

Visualization of Synthetic Pathways

Logical Flow of a Generalized Fluoronitropyridinol Synthesis

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Chlorinated Nitropyridine Chlorinated Nitropyridine Hydroxylated Chloro-Nitropyridine Hydroxylated Chloro-Nitropyridine Chlorinated Nitropyridine->Hydroxylated Chloro-Nitropyridine Hydrolysis Fluoronitropyridinol Fluoronitropyridinol Hydroxylated Chloro-Nitropyridine->Fluoronitropyridinol Halogen Exchange (Fluorination)

References

Methodological & Application

Synthesis of 5-Fluoro-2-nitropyridin-3-ol: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-2-nitropyridin-3-ol, a critical building block in modern medicinal chemistry. Esteemed for its role as a versatile intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases, a reliable and well-characterized synthetic route is paramount for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead offering an in-depth narrative that elucidates the causality behind experimental choices, ensuring both technical accuracy and practical applicability. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, and address potential challenges through a troubleshooting guide, all while upholding the highest standards of scientific integrity and safety.

Introduction: The Strategic Importance of this compound

This compound, with CAS Number 136888-20-5, is a highly functionalized pyridine derivative.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom, a nitro group, and a hydroxyl group on the pyridine ring, render it a valuable precursor for a multitude of complex molecular scaffolds. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs).[2] The protocol detailed herein describes a robust and scalable method for the preparation of this key intermediate, starting from the readily available 2-hydroxy-5-fluoropyridine.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the electrophilic nitration of 2-hydroxy-5-fluoropyridine. The reaction proceeds by treating the starting material with a potent nitrating mixture, typically composed of concentrated sulfuric acid and fuming nitric acid.[1]

Reaction:

Mechanism:

The reaction mechanism is a classic example of electrophilic aromatic substitution on a heterocyclic ring. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich pyridine ring of 2-hydroxy-5-fluoropyridine attacks the nitronium ion. The hydroxyl group is an activating group and, in its protonated form under strongly acidic conditions, directs the incoming electrophile to the meta position (position 3). The fluorine atom is a deactivating group but also directs ortho and para, however, the strong activating effect of the hydroxyl group dominates.

  • Rearomatization: The resulting resonance-stabilized intermediate, often referred to as a sigma complex or Wheland intermediate, loses a proton to re-establish the aromaticity of the pyridine ring, yielding the final product, this compound. The regioselectivity of the nitration is a critical aspect, with the 5-position being less sterically hindered and electronically favored for substitution.[3]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-hydroxy-5-fluoropyridine≥98%Commercially AvailableStarting material.
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent GradeDehydrating and protonating agent.
Fuming Nitric Acid (HNO₃)≥90%ACS Reagent GradeSource of the nitronium ion.
Deionized Water (H₂O)High PurityIn-houseUsed for quenching and washing.
IceIn-houseFor temperature control.
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-houseFor neutralization.
Ethyl Acetate (EtOAc)ACS Reagent GradeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeDrying agent.
Round-bottom flaskReaction vessel.
Magnetic stirrer and stir barFor agitation.
Dropping funnelFor controlled addition of reagents.
Ice bathFor temperature control.
Buchner funnel and filter paperFor filtration.
Rotary evaporatorFor solvent removal.
Step-by-Step Methodology

PART A: Reaction Setup and Nitration

  • Preparation of the Reaction Vessel: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring. Rationale: This initial cooling is crucial to control the exothermic reaction upon addition of the starting material and the nitrating agent.[1]

  • Addition of Starting Material: Slowly add 2-hydroxy-5-fluoropyridine (10.0 g, 0.088 mol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (8.0 mL) to concentrated sulfuric acid (12.0 mL) while cooling in an ice bath.

  • Addition of the Nitrating Mixture: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-fluoropyridine in sulfuric acid over a period of 30-45 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition. Rationale: Slow, controlled addition of the nitrating agent is critical to prevent over-nitration and other side reactions, which can significantly impact the yield and purity of the final product.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

PART B: Work-up and Purification

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Precipitation: The product, this compound, will precipitate out of the acidic aqueous solution as a light yellow to yellow solid.[1][2] Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The final product should be a light yellow to yellow crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Purification A Cool H₂SO₄ B Add 2-hydroxy-5-fluoropyridine A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) B->C D Reaction at 0-5°C C->D E Quench on Ice D->E F Precipitation E->F G Filtration & Washing F->G H Drying G->H I I H->I Characterization (NMR, MS, HPLC)

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC/HPLC.
Loss of product during work-up.Ensure complete precipitation by allowing sufficient time after quenching. Use ice-cold water for washing to minimize solubility.
Dark-colored or Tarry Product Over-nitration or side reactions due to poor temperature control.Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating mixture.
Product is an Oil, Not a Solid Presence of impurities.Attempt to triturate the oil with a small amount of cold water or a non-polar solvent like hexane to induce crystallization. If unsuccessful, purify by column chromatography.
Incomplete Dissolution of Starting Material Insufficient sulfuric acid.Use the recommended volume of sulfuric acid and ensure vigorous stirring.

Safety Precautions

The synthesis of this compound involves the use of highly corrosive and oxidizing reagents. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of concentrated acids and the quenching process, must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to water, never the other way around.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and cautiously.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of this protocol, coupled with the troubleshooting guide, aims to empower scientists with the tools necessary for successful synthesis.

References

The Strategic Application of 5-Fluoro-2-nitropyridin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles.[1] The pyridine ring, a ubiquitous motif in FDA-approved drugs, offers a versatile template for molecular design. When functionalized with both a fluorine atom and a nitro group, as in the case of 5-Fluoro-2-nitropyridin-3-ol (CAS No: 136888-20-5), a powerful and versatile building block for medicinal chemistry emerges.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its use in the synthesis of advanced intermediates for drug discovery programs, particularly in the realms of kinase and other enzyme inhibitors.

The unique arrangement of functional groups in this compound—a nucleophilically activatable hydroxyl group, a reducible nitro group, and a metabolically stabilizing fluorine atom—renders it a highly valuable precursor for generating diverse molecular libraries with enhanced drug-like properties.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its reaction products.

PropertyValueSource
CAS Number 136888-20-5[1]
Molecular Formula C₅H₃FN₂O₃[1]
Molecular Weight 158.09 g/mol [1]
Appearance Light yellow to yellow solid[2]
IUPAC Name 5-fluoro-3-nitropyridin-2-ol[3]
SMILES O=--INVALID-LINK--C1=CC(F)=CN=C1O[3]
Predicted NMR Spectroscopic Data

While a publicly available, experimentally verified high-resolution NMR spectrum of this compound is not readily found in the literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous fluorinated and nitrated pyridines.[4] The pyridin-2-ol tautomer is expected to predominate in solution.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentJ (Hz)Rationale
~12.5br s-OH-The acidic proton of the hydroxypyridine is expected to be a broad singlet.
~8.2ddH-6J(H-F) ≈ 4.0, J(H-H) ≈ 2.5The proton at C6 is coupled to both the fluorine at C5 and the proton at C4.
~7.9ddH-4J(H-F) ≈ 9.0, J(H-H) ≈ 2.5The proton at C4 shows a larger coupling to the fluorine at C5 and a smaller coupling to the proton at C6.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentJ(C-F) (Hz)Rationale
~160C-2d, J ≈ 15The carbon bearing the hydroxyl group is deshielded and coupled to the fluorine.
~155C-5d, J ≈ 250The carbon directly attached to fluorine will show a large one-bond C-F coupling constant.
~140C-3d, J ≈ 10The nitro-substituted carbon is deshielded and shows a smaller C-F coupling.
~135C-6d, J ≈ 20The C6 carbon is coupled to the fluorine atom.
~120C-4d, J ≈ 5The C4 carbon shows a small coupling to the fluorine atom.

Synthesis of this compound

The most documented route to 5-Fluoro-2-hydroxy-3-nitropyridine, the predominant tautomer of the title compound, is through the nitration of a fluorinated pyridine precursor.[2] This approach leverages the directing effects of the existing substituents on the pyridine ring.

Synthesis_of_this compound start 2-Hydroxy-5-fluoropyridine reagents H₂SO₄ (conc.) Fuming HNO₃ product This compound reagents->product Nitration 0 °C to RT O-Alkylation_Workflow start This compound reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile) product 2-Alkoxy-5-fluoro-3-nitropyridine reagents->product Williamson Ether Synthesis Nitro_Reduction_Workflow start This compound reagents H₂ (g) Pd/C (10%) Solvent (e.g., Ethanol, Methanol) product 3-Amino-5-fluoropyridin-2-ol reagents->product Catalytic Hydrogenation

References

Application Notes and Protocols: Leveraging 5-Fluoro-2-nitropyridin-3-ol as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Chemistry

In the landscape of pharmaceutical and agrochemical research, the demand for novel molecular architectures with finely tuned properties is incessant. 5-Fluoro-2-nitropyridin-3-ol (CAS: 136888-20-5) has emerged as a highly valuable and versatile building block for precisely this purpose.[1][2] Its structure is a compelling convergence of reactive sites: an electron-deficient pyridine core, a strongly activating nitro group, a readily displaceable fluorine atom, and a nucleophilic hydroxyl group.

This unique combination of functional groups makes this compound an ideal starting point for constructing diverse compound libraries. The fluorine atom at the C-5 position is primed for nucleophilic aromatic substitution (SNAr), while the hydroxyl and nitro groups offer orthogonal handles for subsequent chemical modifications. This guide provides a comprehensive overview of the core reactivity of this building block, underpinned by mechanistic rationale and field-proven protocols for its application in synthetic workflows.

Physicochemical Properties and Safe Handling

This compound is typically a light yellow to yellow solid, requiring careful handling due to its potential as an irritant.[2][3][4][5] Adherence to standard laboratory safety protocols is essential.

PropertyValueSource(s)
CAS Number 136888-20-5[4][5][6]
Molecular Formula C₅H₃FN₂O₃[4][6]
Molecular Weight 158.09 g/mol [4][6]
Appearance Light yellow to yellow solid[3][4][5]
Solubility Slightly soluble in water[4][5]
Storage Store locked up in an inert atmosphere at room temperature or -20°C[4][6][7][8]

Safety and Handling:

  • Hazard Class: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8] Handle only in a well-ventilated area or a chemical fume hood.[7][8]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[7][8] If inhaled, move to fresh air.[7][8] If swallowed, rinse mouth and seek immediate medical attention.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[7][8]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the predictable and regioselective reactivity of its functional groups.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr) at C-5

The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C-2 position. The primary pathway for derivatization is the SNAr reaction, leading to the displacement of the fluoride ion at C-5.

Causality of Reactivity:

  • Activation: The ring nitrogen and the C-2 nitro group work in concert to withdraw electron density from the ring, making it highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, creating a significant partial positive charge on the carbon atom. This lowers the activation energy for the initial, rate-determining attack by the nucleophile.[9]

  • Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group and ring nitrogen effectively stabilize this intermediate through resonance, further facilitating the reaction.[10]

This reaction is highly versatile and can be achieved with a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Caption: General mechanism for SNAr at the C-5 position.

Orthogonal Functionalization: Reactions at the 3-Hydroxy Group

The hydroxyl group at the C-3 position provides a secondary site for derivatization, which can typically be addressed independently of the C-5 position. This allows for a modular approach to synthesis. Common transformations include:

  • O-Alkylation: Formation of ethers using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • O-Acylation: Formation of esters using acyl chlorides or anhydrides.

By protecting or modifying the hydroxyl group first, a researcher can introduce further diversity into the final products after performing the SNAr reaction.

Unlocking New Possibilities: Reduction of the Nitro Group

The nitro group, after serving its role as a potent activating group for SNAr, can be chemically reduced to an amine. This transformation opens up a vast array of subsequent reactions, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Diazotization followed by Sandmeyer-type reactions

Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This three-step sequence (SNAr, O-alkylation, NO₂ reduction) demonstrates the power of this compound as a trifunctional building block.

Synthetic_Workflow start This compound pathA Path A: SNAr at C-5 start->pathA R-NH₂ pathB Path B: O-Alkylation at C-3 start->pathB R-X, Base productA 5-Substituted Pyridine pathA->productA productB 3-O-Alkyl Pyridine pathB->productB productAB 5-Substituted, 3-O-Alkyl Pyridine productA->productAB R-X, Base productBA 3-O-Alkyl, 5-Substituted Pyridine productB->productBA R-NH₂ final_reduction Nitro Group Reduction productAB->final_reduction productBA->final_reduction final_product Trifunctionalized Pyridine Core final_reduction->final_product

Caption: Modular synthetic pathways using this compound.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the displacement of the C-5 fluorine with a primary or secondary amine.

Self-Validating System:

  • Objective: To synthesize 5-(amino)-2-nitropyridin-3-ol derivatives.

  • Expected Outcome: Consumption of starting material (monitored by TLC or LC-MS) and formation of a more polar, UV-active product. The product will show a molecular weight corresponding to the addition of the amine minus HF.

  • Purification & Characterization: The product is typically purified by column chromatography or recrystallization. Structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP, 0.2 M), add the amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or a solid base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: General Procedure for O-Alkylation of the 3-Hydroxy Group

This protocol describes the formation of a 3-alkoxy ether derivative.

Self-Validating System:

  • Objective: To synthesize 3-alkoxy-5-fluoro-2-nitropyridine derivatives.

  • Expected Outcome: Formation of a less polar product compared to the starting material. The product's molecular weight will increase corresponding to the added alkyl group.

  • Purification & Characterization: Purification is typically achieved by column chromatography. Structure is confirmed by ¹H NMR (disappearance of the acidic -OH proton, appearance of new alkyl protons) and HRMS.

Step-by-Step Methodology:

  • To a stirred suspension of a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF (0.2 M), add this compound (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide.

  • Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired O-alkylated product.

Conclusion

This compound is a powerful and versatile building block whose true potential is realized through the strategic application of its multiple reactive sites. The predictable regioselectivity of the SNAr reaction at C-5, combined with the potential for orthogonal functionalization at the hydroxyl and nitro groups, provides chemists with a robust platform for the rapid generation of molecular complexity. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers in drug development and materials science to effectively incorporate this scaffold into their synthetic programs, accelerating the discovery of novel and impactful molecules.

References

Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms and Synthetic Utility of 5-Fluoro-2-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its strategic importance stems from the unique interplay of its three distinct functional groups on an electron-deficient pyridine core: a nitro group, a fluorine atom, and a hydroxyl group. This arrangement provides a versatile platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[2][3]

The electron-withdrawing nature of the pyridine nitrogen, powerfully augmented by the ortho-nitro group, renders the ring highly susceptible to nucleophilic attack. This activation, combined with the presence of a fluorine atom—an excellent leaving group for nucleophilic aromatic substitution (SNAr)—and a modifiable hydroxyl group, allows for sequential and regioselective functionalization. Understanding the underlying reaction mechanisms is paramount for leveraging this scaffold's full synthetic potential in drug discovery and development.[4]

This guide provides a detailed exploration of the synthesis, core reactivity, and key reaction mechanisms of this compound, complete with detailed protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.

PART 1: Synthesis and Core Reactivity

Synthesis of the Core Scaffold

The preparation of this compound, or its close precursors like 5-Fluoro-2-hydroxy-3-nitropyridine, typically involves the electrophilic nitration of a corresponding fluorinated hydroxypyridine.[5] The reaction must be conducted under carefully controlled conditions to achieve the desired regioselectivity and avoid over-nitration or side reactions.[5]

The directing effects of the existing substituents are crucial. The hydroxyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, nitration is directed to the position ortho to the strongly activating hydroxyl group.

Protocol 1: Synthesis of 5-Fluoro-3-hydroxy-2-nitropyridine

  • Principle: This protocol describes the electrophilic nitration of 5-fluoro-3-hydroxypyridine using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich position of the pyridine ring.

  • Materials & Reagents:

    • 5-Fluoro-3-hydroxypyridine

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Ice (from deionized water)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, cautiously add concentrated sulfuric acid.

    • While maintaining the temperature at 0°C, slowly add 5-fluoro-3-hydroxypyridine to the sulfuric acid with stirring until fully dissolved.

    • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, also cooled to 0°C.

    • Add the nitrating mixture dropwise to the solution of the pyridine precursor over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., gradually warming to room temperature) for a specified time to promote nitration.[5] Reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

    • Purify the solid product by recrystallization or column chromatography.

  • Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents must be slow and controlled to manage the exothermic nature of the reaction.

Fundamental Principles of Reactivity

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr) . Aromatic rings are typically nucleophilic, but the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[7] This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group.

Key factors governing its reactivity:

  • Activation: The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C3) and para (C5) positions relative to its location.[7]

  • Leaving Group: The fluorine atom at the C5 position is an excellent leaving group for SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the departing fluoride anion.

  • Stabilization of Intermediates: The crucial step in the SNAr mechanism is the formation of a negatively charged intermediate known as a Meisenheimer complex .[7] The electron-withdrawing nitro group and the ring nitrogen are perfectly positioned to stabilize this intermediate through resonance, lowering the activation energy of the reaction.[8]

PART 2: Core Reaction Mechanisms and Protocols

Nucleophilic Aromatic Substitution (SNAr) at C5

The most prominent reaction of this scaffold is the displacement of the C5-fluoride by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C5 position, which bears the fluorine leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, resulting in the substituted product. This step is typically fast.

Caption: General mechanism for SNAr at the C5 position.

Protocol 2: SNAr Displacement of Fluorine with an Amine

  • Principle: This protocol demonstrates the reaction of this compound with a primary or secondary amine. A base is often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HF generated in situ.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc), Water

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add the amine followed by the base (e.g., K₂CO₃).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for 2-16 hours.[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 5-amino-substituted product.

Table 1: Common Nucleophiles for SNAr Reactions

Nucleophile ClassExample ReagentTypical ConditionsProduct Type
Amines Benzylamine, MorpholineK₂CO₃ or DIPEA in DMF, 60-80°C5-Amino-2-nitropyridin-3-ol
Thiols Thiophenol, Benzyl mercaptanK₂CO₃ in DMF, 60°C[9]5-Thioether-2-nitropyridin-3-ol
Alkoxides Sodium methoxide (NaOMe)Methanol (MeOH), rt to 50°C5-Methoxy-2-nitropyridin-3-ol
Hydroxide Sodium Hydroxide (NaOH)H₂O/THF, heat5-Hydroxy-2-nitropyridin-3-ol
Functionalization of the 3-Hydroxyl Group

While 3-hydroxypyridines do not readily tautomerize to pyridones, the hydroxyl group itself is a key handle for diversification.[10] A common and powerful strategy is its conversion into a trifluoromethanesulfonate (triflate, -OTf), an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Triflation_Workflow Start This compound Triflation Triflation (Tf₂O or TfCl, Base) Start->Triflation Triflate 5-Fluoro-2-nitro-3-triflyloxypyridine Triflation->Triflate Coupling Pd-Catalyzed Cross-Coupling Triflate->Coupling Products Diversified Products (e.g., Aryl, Alkynyl, Alkyl) Coupling->Products

References

Analytical Methods for the Characterization of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of 5-Fluoro-2-nitropyridin-3-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The protocols and insights detailed herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. We will cover a suite of orthogonal analytical techniques, including spectroscopy, chromatography, and thermal analysis, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction and Compound Profile

This compound (CAS No: 136888-20-5) belongs to the class of fluorinated nitropyridines. Such compounds are of significant interest as building blocks in medicinal chemistry due to the unique properties imparted by the fluorine atom and the nitro group, which can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The presence of hydroxyl, nitro, and fluoro groups on the pyridine ring creates a unique electronic and structural environment, demanding a multi-faceted analytical approach for unambiguous characterization.

Robust analytical characterization is critical for:

  • Structural Confirmation: Ensuring the correct isomer has been synthesized.

  • Purity Assessment: Quantifying the presence of impurities, starting materials, and by-products.

  • Quality Control: Establishing a reproducible analytical profile for batch-to-batch consistency.

  • Regulatory Submission: Providing the necessary data for drug development filings.

This guide outlines the core techniques and detailed protocols for generating a comprehensive analytical data package for this compound.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and thermal analysis parameters.

PropertyValue / DescriptionSource / Rationale
CAS Number 136888-20-5[2][3]
Molecular Formula C₅H₃FN₂O₃Derived from structure
Molecular Weight 158.09 g/mol Calculated from formula
Appearance Light yellow to yellow solid[4]
Solubility Slightly soluble in water. Soluble in DMSO, Methanol.[4] The polar nature of the hydroxyl and nitro groups suggests solubility in polar organic solvents.
Predicted pKa 6.43 ± 0.10[4] The pyridinol moiety is weakly acidic.

Analytical Workflow and Strategy

A comprehensive characterization relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the compound's identity and quality.

Analytical_Workflow cluster_0 Sample Batch cluster_1 Identity & Structure cluster_2 Purity & Impurities cluster_3 Physicochemical Properties cluster_4 Final Report Sample New Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC HPLC-UV (Purity Assay) Sample->HPLC DSC DSC (Melting Point) Sample->DSC UV_Vis UV-Vis Scan (λmax) Sample->UV_Vis CoA Certificate of Analysis (CoA) NMR->CoA Structure Confirmed MS->CoA Structure Confirmed IR->CoA Structure Confirmed HPLC->CoA Purity >99% DSC->CoA Physical Data UV_Vis->CoA Physical Data

Caption: Overall analytical workflow for compound characterization.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation. For a novel or newly synthesized batch, a full suite of spectroscopic analyses is mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the chemical structure, connectivity, and environment of atoms. For a fluorinated compound, ¹⁹F NMR is as crucial as ¹H and ¹³C NMR.[5]

Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and will solubilize the analyte. Its residual proton peak (~2.50 ppm) and carbon peaks (~39.52 ppm) are well-documented. The acidic proton of the hydroxyl group will also be observable.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: The aromatic region should show two distinct proton signals, likely doublets or doublet of doublets due to H-H and H-F coupling. The hydroxyl proton will likely appear as a broad singlet.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Five distinct signals are expected for the pyridine ring carbons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms. Note the C-F coupling constants.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A single resonance is expected for the fluorine atom. Its chemical shift provides information about its electronic environment.[5]

    • An external reference standard (e.g., CFCl₃ at 0 ppm) should be used.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze coupling constants (J-values) in all spectra to confirm connectivity between adjacent protons, carbons, and the fluorine atom.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass.

Protocol: HRMS Analysis (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (LC-MS or Direct Infusion):

    • Use an Electrospray Ionization (ESI) source. This is a soft ionization technique suitable for polar, non-volatile compounds.

    • Operate in both positive and negative ion modes.

      • Rationale: The acidic proton makes it amenable to deprotonation in negative mode ([M-H]⁻). The pyridine nitrogen can be protonated in positive mode ([M+H]⁺). Running both can provide complementary information.

  • Data Acquisition:

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

    • Ensure the mass accuracy is within 5 ppm.

  • Data Interpretation:

    • Identify the molecular ion peak ([M-H]⁻ at m/z 157.0082 or [M+H]⁺ at m/z 159.0231).

    • Compare the experimentally measured accurate mass with the theoretical mass calculated from the molecular formula (C₅H₃FN₂O₃). The difference should be minimal (< 5 ppm).

Infrared (IR) and UV-Visible Spectroscopy
  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule. Key expected stretches include O-H (broad, ~3200-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=C/C=N (~1400-1600 cm⁻¹), N-O of the nitro group (asymmetric ~1500-1550 cm⁻¹ and symmetric ~1300-1350 cm⁻¹), and C-F (~1000-1300 cm⁻¹).

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated system. A scan in a suitable solvent (e.g., methanol) will determine the maximum absorbance wavelength (λmax), which is crucial for setting the detection wavelength in HPLC analysis.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.

Technique_Information_Relationship Compound This compound NMR NMR MS Mass Spec IR FT-IR HPLC HPLC DSC DSC UV_Vis UV-Vis Structure Molecular Structure NMR->Structure Connectivity MS->Structure Molecular Weight IR->Structure Functional Groups Purity Purity & Impurities HPLC->Purity Area % Properties Physical Properties DSC->Properties Melting Point UV_Vis->HPLC Sets Detector λ UV_Vis->Properties λmax

Caption: Relationship between analytical techniques and derived information.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation and Columns:

    • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: Ascentis® Express Phenyl-Hexyl (e.g., 10 cm x 4.6 mm, 2.7 µm) or a standard C18 column.

      • Rationale: A Phenyl-Hexyl phase offers alternative selectivity for aromatic and heterocyclic compounds compared to a standard C18, which can be advantageous for separating closely related impurities.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Formic acid is a volatile modifier that helps to protonate silanols on the column and the analyte itself, leading to sharper, more symmetrical peaks.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes. This should be optimized to ensure good resolution between the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at 1.0 mg/mL.

    • Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Detection:

    • Set the UV detector at the λmax determined from the UV-Vis scan, or use a DAD to monitor multiple wavelengths.

  • Analysis and Calculation:

    • Inject 5-10 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness: For validated assays, a reference standard should be used to confirm retention time and for quantitative analysis against a calibration curve. Impurities can be identified by LC-MS if necessary.

References

Application Note: A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-2-nitropyridin-3-ol using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction: The Analytical Challenge of Substituted Pyridines

5-Fluoro-2-nitropyridin-3-ol is a highly substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a hydroxyl, a nitro group, and a fluorine atom—creates a unique electronic environment that dictates its chemical reactivity and potential biological activity. Unambiguous structural verification is therefore paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such small molecules in solution.[1] However, the complex interplay of substituent effects in this compound can lead to crowded and non-intuitive 1D NMR spectra, making assignments challenging. This guide provides a detailed, field-proven methodology for the complete NMR data interpretation of this molecule. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance, leveraging a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments to build a self-validating structural proof.

Theoretical Grounding: Predicting Spectral Features

A predictive understanding of the electronic effects of each substituent is crucial for an initial hypothesis-driven analysis of the NMR spectra. The pyridine ring's inherent electronic properties are significantly modulated by the attached functional groups.

  • Pyridine Ring: The nitrogen atom is electron-withdrawing, causing a general deshielding (downfield shift) of ring protons, especially at the α-positions (C2, C6).[2][3][4]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C2 position will strongly deshield nearby nuclei, particularly the adjacent C3 and the proton at C6.

  • Hydroxyl Group (-OH): The -OH group at C3 is an electron-donating group by resonance, which would typically shield the ortho (C2, C4) and para (C6) positions. Its proton signal is labile and its appearance is highly dependent on solvent, concentration, and temperature.[5][6] In aprotic, hydrogen-bond accepting solvents like DMSO-d₆, the exchange rate of the hydroxyl proton is slowed, often resulting in a sharper signal and observable coupling to neighboring protons.[5][7]

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom that is also a weak π-donor. Its primary influence is the introduction of spin-spin coupling to nearby proton and carbon nuclei (J-coupling).[8] These couplings, which occur over multiple bonds, are invaluable for assignment. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8][9][10]

Based on these principles, we can predict the following for the two aromatic protons, H4 and H6:

  • H6: Located alpha to the ring nitrogen, it is expected to be the most downfield proton.

  • H4: Situated between the -OH and -F groups, its chemical shift will be a balance of competing electronic effects.

Experimental Design & Protocols

A successful interpretation relies on high-quality data. This begins with meticulous sample preparation and the selection of an appropriate suite of NMR experiments.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[11] This protocol ensures a homogenous sample free from particulates and paramagnetic impurities.[12]

  • Material Quantity: Weigh 10-20 mg of this compound for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[11][13]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to form hydrogen bonds with the hydroxyl proton, which slows its chemical exchange and often results in a sharper, more easily identifiable -OH peak.[5]

  • Dissolution: Dissolve the sample in the solvent in a small, clean vial before transferring it to the NMR tube. Vigorous mixing may be required.[14]

  • Filtration: Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any solid particles that can degrade spectral resolution by distorting magnetic field homogeneity.[11][14]

  • Labeling: Clearly label the NMR tube with the sample identity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh & Dissolve in DMSO-d6 Filt Filter into NMR Tube Prep->Filt NMR1D 1D NMR (1H, 13C, 19F) Filt->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Based on 1D parameters Assign1D Initial 1D Assignments Assign2D 2D Correlation Analysis Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: Experimental workflow from sample preparation to final structure.

Protocol 2: NMR Data Acquisition

This protocol outlines the acquisition of a standard set of experiments for complete structural analysis on a 400 MHz or higher spectrometer.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (narrow, symmetric solvent peak).

  • ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of proton chemical shifts, integrations, and coupling patterns.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. This will reveal the fluorine chemical shift and its coupling to the aromatic protons.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all carbon atoms. A DEPT-135 experiment can be run to differentiate between CH and CH₃ (positive) and CH₂ (negative) signals.

  • 2D gCOSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[15][16] It is essential for identifying the connectivity between H4 and H6.

  • 2D gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[17] This will definitively link H4 to C4 and H6 to C6.

  • 2D gHMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[15] This is crucial for assigning the quaternary (non-protonated) carbons by observing correlations from the assigned protons.

Step-by-Step Spectral Interpretation

Let's analyze the expected data for this compound, integrating information from all experiments in a logical sequence.

Structure and Numbering:

Caption: Key 2D NMR correlations used for structural assignment.

Summary of Predicted NMR Data

The following table summarizes the expected NMR data for this compound in DMSO-d₆. Chemical shifts (δ) are hypothetical and based on substituent effects; coupling constants (J) are typical ranges.

Atomδ (ppm)MultiplicityJ (Hz)Key HMBC Correlations
¹H NMR
H68.5 - 9.0dd⁴J_HH ≈ 2-3, ²J_HF ≈ 5-10C2, C4, C5
H47.5 - 8.0dd⁴J_HH ≈ 2-3, ⁴J_HF ≈ 1-3C2, C3, C5, C6
OH>10br s-C2, C3, C4
¹³C NMR
C2145 - 155m-
C3150 - 160m-
C4115 - 125dⁿJ_CF ≈ 2-5
C5155 - 165d¹J_CF > 200
C6135 - 145dⁿJ_CF ≈ 15-25
¹⁹F NMR
F5-110 to -140dd²J_FH6 ≈ 5-10, ⁴J_FH4 ≈ 1-3

Conclusion and Field Insights

This systematic approach, combining predictive knowledge of substituent effects with a comprehensive set of 1D and 2D NMR experiments, enables the unambiguous structural elucidation of this compound. The key to this process is not just acquiring the spectra, but integrating the data in a logical, self-validating manner. The HMBC experiment, in particular, serves as the cornerstone of the analysis, bridging the protonated fragments and definitively placing the quaternary, substituent-bearing carbons. This methodology provides a robust framework for chemists to confidently characterize complex, highly substituted heterocyclic molecules, ensuring structural integrity in research and development pipelines.

References

Application Note: A Robust HPLC Method for the Analysis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-nitropyridin-3-ol, an important intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring its suitability for quality control and research applications. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, mobile phase preparation, sample analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction

This compound (CAS No. 136888-20-5) is a key building block in the synthesis of various pharmaceutical compounds.[1][6] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its quantification is essential. This application note addresses this need by presenting a detailed HPLC method, developed based on the physicochemical properties of the analyte and established chromatographic principles.

The molecule possesses a polar aromatic structure, containing a hydroxyl group, a nitro group, and a fluorine atom attached to a pyridine ring. These features, particularly the polar nature, necessitate careful selection of the stationary and mobile phases to achieve optimal retention and peak shape in a reversed-phase system.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource
Chemical Structure Inferred from name
CAS Number 136888-20-5[6]
Appearance Light yellow to yellow solid[1][9]
pKa 6.43 ± 0.10 (Predicted)[9]
Solubility Slightly soluble in water. Soluble in organic solvents like methanol and acetonitrile.[9]
UV Absorbance Expected to have strong UV absorbance due to the nitropyridine chromophore.[10][11]

The predicted pKa of 6.43 suggests that the hydroxyl group is weakly acidic. To ensure consistent retention and peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa, thus keeping the analyte in a single ionic form (in this case, neutral).[12]

Recommended HPLC Method

Based on the analyte's properties and general principles of reversed-phase chromatography, the following method is proposed.

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System A standard HPLC or UHPLC system with a UV detector.Widely available and suitable for this type of analysis.
Column C18 column, 4.6 x 150 mm, 5 µm particle size.The C18 stationary phase provides good hydrophobic retention for the aromatic ring, while being suitable for moderately polar compounds.[8]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to control the pH of the mobile phase to approximately 2.5, ensuring the analyte is in its neutral form for consistent retention.[12] Acetonitrile is a common organic modifier in RP-HPLC.
Elution Mode IsocraticFor a single analyte, an isocratic method is simpler, more robust, and generally provides sufficient resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength 254 nmA common wavelength for aromatic and nitro-containing compounds, expected to provide good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Reagent and Sample Preparation

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Premix Mobile Phase A and Acetonitrile in the desired ratio (e.g., 70:30 v/v). The exact ratio should be optimized during method development to achieve a suitable retention time (typically between 3 and 10 minutes).

Standard Solution Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and calibration.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[2][3][4][5][13]

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. The peak for this compound should be free from interference from other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 80-120% of the expected sample concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate analyses of the same sample at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength of detection (e.g., ± 2 nm)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_analysis HPLC Analysis reagent_prep->hplc_analysis standard_prep Standard Solution Preparation system_suitability System Suitability Testing standard_prep->system_suitability sample_prep Sample Preparation sample_prep->hplc_analysis system_suitability->hplc_analysis Pass data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Figure 1: HPLC Analysis Workflow for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The proposed reversed-phase method is designed to be robust, reliable, and suitable for routine quality control and research applications. Adherence to the outlined method development and validation procedures will ensure the generation of high-quality, reproducible data, which is paramount in the pharmaceutical industry. The provided framework, based on established chromatographic principles and regulatory guidelines, offers a solid starting point for laboratories to implement and adapt this method for their specific needs.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Characterization of 5-Fluoro-2-nitropyridin-3-ol

Abstract

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development, often utilized as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] Accurate characterization of such intermediates is critical for ensuring the quality, purity, and integrity of downstream processes and final active pharmaceutical ingredients. This application note presents a detailed protocol for the comprehensive analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the rationale behind methodological choices, from sample preparation and ionization source selection to the interpretation of fragmentation patterns, providing researchers and drug development professionals with a robust framework for its characterization.

Introduction: The Analytical Challenge of Fluorinated Heterocycles

The incorporation of fluorine into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. However, the analysis of fluorinated compounds by mass spectrometry can present unique challenges. While LC-MS is a standard and powerful tool, issues such as ionization inefficiency can sometimes lead to an underestimation of fluorinated analytes, with some studies reporting that up to 90% of fluorine can be unaccounted for when relying solely on LC-HRMS.[3][4][5] Therefore, a well-optimized and thoroughly understood mass spectrometric method is essential.

This guide provides a comprehensive methodology for the analysis of this compound, focusing on electrospray ionization (ESI) for the generation of intact molecular ions and collision-induced dissociation (CID) for structural elucidation through MS/MS fragmentation.

Analyte Profile

A summary of the key chemical properties of this compound is presented below.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₅H₃FN₂O₃[1]
Molecular Weight 158.09 g/mol [1]
CAS Number 1033202-14-0 (related structure)[1]
Canonical SMILES C1=C(C=NC(=C1O)N(=O)[O-])FN/A
Appearance Light yellow to yellow solid[2]

Experimental Design and Rationale

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. This compound is a polar, heterocyclic compound, making it an ideal candidate for analysis by LC-MS with a soft ionization technique.

Ionization Technique Selection

The choice of ionization method is critical for generating ions for mass analysis.[6]

  • Electrospray Ionization (ESI): This is the preferred method for this application. ESI is a soft ionization technique that is highly effective for polar molecules, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[7][8] This allows for the clear identification of the molecular ion, which is the primary goal of the initial MS scan. We will explore both positive and negative ion modes to determine the optimal polarity for sensitivity.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for less-polar species.[6][9] While ESI is expected to perform well, APCI could be a viable alternative if ionization efficiency is low.

  • Electron Impact (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive and often complex fragmentation.[8][10] While useful for creating spectral libraries and elucidating the structure of unknown volatile compounds, it often fails to produce a discernible molecular ion peak for thermally labile or non-volatile molecules. For routine characterization and purity assessment in a drug development workflow, ESI is superior.

Liquid Chromatography (LC) Strategy

Reversed-phase chromatography using a C18 column is selected to retain the polar analyte and separate it from potential impurities. A gradient elution with water and acetonitrile, modified with a small amount of formic acid, is employed. The formic acid serves to acidify the mobile phase, which promotes the formation of [M+H]⁺ ions in positive mode ESI and improves chromatographic peak shape.

Detailed Analytical Protocol

Safety Note: this compound and its structural isomers are classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

Instrumentation and Conditions
ParameterSetting
LC System Standard HPLC or UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40 °C
Injection Volume 2 µL
Flow Rate 0.4 mL/min
LC Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.
Mass Spectrometer High-Resolution Q-TOF or Orbitrap MS
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 50 - 500
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Collision Energy Ramped 10-40 eV

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) work 2. Prepare Working Solution (10 µg/mL in Mobile Phase) stock->work lc 3. LC Separation (C18 Reversed-Phase) work->lc esi 4. ESI Ionization (Positive & Negative Mode) lc->esi ms1 5. Full Scan MS1 (Detect Molecular Ion) esi->ms1 cid 6. Precursor Isolation & CID (MS/MS Fragmentation) ms1->cid ms2 7. MS2 Scan (Detect Fragment Ions) cid->ms2 data 8. Data Analysis (Confirm Mass & Elucidate Structure) ms2->data G precursor [M+H]⁺ m/z 159.0204 frag1 m/z 113.0149 precursor->frag1 - NO₂ (46.0055 Da) frag2 m/z 141.0098 precursor->frag2 - H₂O (18.0106 Da) frag3 m/z 131.0153 precursor->frag3 - CO (27.9949 Da) frag4 m/z 85.0102 frag1->frag4 - CO (27.9949 Da)

References

Application Notes and Protocols for 5-Fluoro-2-nitropyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-nitropyridin-3-ol (CAS 136888-20-5) as a versatile building block in the synthesis of advanced agrochemicals. The unique trifunctional nature of this fluorinated pyridine derivative—featuring a reactive hydroxyl group, a transformable nitro group, and a bio-activity enhancing fluorine atom—renders it a valuable precursor for creating novel herbicides, fungicides, and insecticides. This document outlines the core chemical principles, step-by-step synthetic protocols, and the scientific rationale behind key experimental choices, tailored for researchers and professionals in the agrochemical development sector.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1][2][3] Fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to increased potency and bioavailability.[1] The pyridine scaffold, a nitrogen-containing heterocycle, is another privileged structure in agrochemistry, known to be a key component in numerous commercial pesticides.[4][5]

This compound emerges as a strategically significant intermediate by combining these features. Its structure offers three distinct points for chemical modification, allowing for the construction of complex and diverse molecular architectures.

  • The 3-hydroxyl group: This moiety is an excellent handle for introducing ether linkages, a common structural motif in potent herbicides like those in the pyridyloxyphenoxy class.[4]

  • The 2-nitro group: This electron-withdrawing group can be readily reduced to a primary amine, opening pathways for the synthesis of amides, sulfonamides, and other functionalities prevalent in modern fungicides and insecticides.[6][7][8]

  • The 5-fluoro substituent: This atom imparts the desirable physicochemical properties associated with fluorination, contributing to the overall biological efficacy of the final compound.[1]

This guide will demonstrate how these functional groups can be sequentially manipulated to synthesize potential agrochemical candidates.

Synthesis of the Core Intermediate: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound is typically achieved through the nitration of a fluorinated pyridinol precursor.[9]

Protocol 1: Nitration of 2-Hydroxy-5-fluoropyridine

This protocol details a documented method for the synthesis of the title compound.

Reaction Scheme:

Materials:

  • 2-Hydroxy-5-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid.

  • While maintaining a low temperature (0-5 °C), slowly add fuming nitric acid to the sulfuric acid.

  • Once the nitrating mixture is prepared and cooled, add 2-hydroxy-5-fluoropyridine portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield this compound as a solid.[9]

Expert Insight: The control of temperature during nitration is critical to prevent over-nitration and the formation of impurities.[9] The ortho-directing effect of the hydroxyl group and the meta-directing effect of the fluorine atom favor nitration at the 3-position.

Application in Herbicide Synthesis: Building Pyridyloxyphenoxy Scaffolds

The hydroxyl group of this compound is a prime site for Williamson ether synthesis, a foundational reaction for creating the phenoxypyridine core structure found in many herbicides.[4][10] This protocol outlines a general method for the O-arylation of the title compound, a key step toward a hypothetical herbicidal molecule.

Protocol 2: O-Arylation via Nucleophilic Aromatic Substitution

Reaction Scheme:

dot

Start This compound + 4-Fluorophenoxy Reagent Base Add Base (e.g., K2CO3) Start->Base Solvent Add Solvent (e.g., DMF, DMSO) Base->Solvent Heat Heat Reaction (e.g., 80-120 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pyridyloxyphenoxy Intermediate Purify->Product

Caption: Workflow for O-Arylation of this compound.

Materials:

  • This compound

  • A suitable phenoxy precursor (e.g., methyl 2-(4-hydroxyphenoxy)propanoate)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the hydroxyphenoxy reagent (1.1 eq).

  • Add finely ground potassium carbonate (2.0 eq). The use of a stronger base like Cs₂CO₃ may improve yields for less reactive partners.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridyloxyphenoxy intermediate.

Causality Behind Choices:

  • Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, activating it for nucleophilic attack.[10]

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[10]

Application in Fungicide/Insecticide Synthesis: The Nitro-to-Amine Transformation

The reduction of the nitro group to an amine is a pivotal transformation, converting an electron-withdrawing group into a versatile electron-donating group and a nucleophilic center.[6][7][11] This new amino functionality can then be acylated to form amide bonds, a common feature in highly active fungicides (e.g., SDHIs) and insecticides.

Protocol 3: Reduction of the Nitro Group to an Amine

Reaction Scheme:

dot

Start Nitro-Pyridine Intermediate Solvent Dissolve in Ethanol/Water Start->Solvent Reagents Add Fe Powder & NH4Cl or Acetic Acid Solvent->Reagents Reflux Heat to Reflux Reagents->Reflux Filter Filter through Celite Reflux->Filter Extract Concentrate & Extract with EtOAc Filter->Extract Dry Dry & Evaporate Extract->Dry Product Amino-Pyridine Product Dry->Product

Caption: Experimental workflow for the reduction of the nitro group.

Materials:

  • Pyridyloxyphenoxy intermediate from Protocol 2

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid

  • Ethanol (EtOH)

  • Water

  • Celite

  • Ethyl Acetate (EtOAc)

Procedure:

  • Suspend the nitro-pyridine intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often complete within 2-4 hours, which can be confirmed by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amino-pyridine product, which is often pure enough for the next step.[8]

Trustworthiness and Self-Validation: This reduction method is highly reliable and widely used in industrial synthesis due to its low cost and high efficiency. The disappearance of the yellow color often associated with nitropyridines can serve as a preliminary visual indicator of reaction completion.

Final Assembly: Amide Coupling to a Target Agrochemical

The final step in this illustrative synthesis is the formation of an amide bond, coupling the newly formed amine with a carboxylic acid derivative. This step builds the final molecular complexity required for high biological activity.

Protocol 4: Amide Bond Formation

Reaction Scheme:

Materials:

  • Amino-pyridine product from Protocol 3

  • A suitable acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amino-pyridine intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Expert Insight: The choice of the acyl chloride is critical as it defines the final "warhead" of the agrochemical. For example, using pyrazole-based acyl chlorides is a known strategy for targeting the succinate dehydrogenase (SDH) enzyme in fungi, leading to potent SDHI fungicides.[5]

Quantitative Data Summary

The following table provides representative data for the types of reactions described. Actual yields will vary based on the specific substrates and optimization of conditions.

StepReaction TypeStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1 Nitration2-Hydroxy-5-fluoropyridineH₂SO₄, HNO₃75-90>95
2 O-ArylationThis compoundK₂CO₃, Phenol60-85>98
3 Nitro ReductionAryl-nitro-pyridineFe, NH₄Cl85-95>95
4 Amide CouplingAryl-amino-pyridineAcyl Chloride, TEA70-90>98

References

Application Notes and Protocols for the Experimental Nitration of 5-Fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitrated Fluoropyridinols in Medicinal Chemistry

Nitrated heterocyclic compounds, particularly those derived from pyridine scaffolds, are of profound interest in the field of drug discovery and development. The introduction of a nitro group (—NO₂) can significantly modulate the physicochemical and pharmacological properties of a molecule. It can act as a key pharmacophore, a synthetic handle for further functionalization, or a bioisostere for other functional groups. Specifically, nitrated 5-fluoropyridin-3-ol derivatives are valuable precursors for the synthesis of a diverse range of biologically active molecules. The strategic placement of the nitro group, in conjunction with the existing fluorine and hydroxyl moieties, can influence parameters such as lipophilicity, electronic distribution, and metabolic stability, thereby offering a pathway to novel therapeutic agents.

Understanding the Regioselectivity: The Interplay of Substituent Effects

The nitration of 5-fluoropyridin-3-ol is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) attacks the pyridine ring. The position of this attack, or regioselectivity, is governed by the electronic effects of the existing substituents: the hydroxyl (—OH) group at C3 and the fluorine (—F) atom at C5.

  • The Hydroxyl Group (—OH): The hydroxyl group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[1][2][3] This significantly enhances the nucleophilicity of the carbon atoms at the positions ortho (C2 and C4) and para (C6) to it.

  • The Fluorine Atom (—F): Fluorine is an electronegative atom and thus deactivates the ring towards electrophilic attack through a strong inductive effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director.[4]

Combined Directing Effects:

The powerful activating and directing effect of the hydroxyl group is expected to be the dominant factor in determining the regioselectivity of the nitration. The positions activated by the hydroxyl group are C2, C4, and C6. The fluorine atom at C5 also directs to its ortho (C4 and C6) and para (C2) positions.

Therefore, the incoming nitro group is most likely to substitute at positions 2, 4, or 6. A mixture of isomers is anticipated, with the relative yields depending on a combination of electronic and steric factors. Nitration at the C4 position is electronically favored by both substituents. The C2 and C6 positions are also activated, though steric hindrance from the adjacent substituents might influence the reaction rates at these sites.

Proposed Experimental Protocol

This protocol details a laboratory-scale procedure for the nitration of 5-fluoropyridin-3-ol using a standard mixed acid approach.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplierNotes
5-Fluoropyridin-3-olC₅H₄FNO113.09>98%Commercially AvailableStarting material
Sulfuric AcidH₂SO₄98.0898%ACS Reagent GradeDehydrating agent and catalyst
Nitric AcidHNO₃63.0170%ACS Reagent GradeNitrating agent
DichloromethaneCH₂Cl₂84.93AnhydrousACS Reagent GradeExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01Saturated Aqueous Sol.-For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Granular-Drying agent
Deionized WaterH₂O18.02--For workup
IceH₂O (s)18.02--For cooling and quenching
Silica GelSiO₂60.0860 Å, 230-400 mesh-For column chromatography
Eluent for Chromatography----e.g., Hexane/Ethyl Acetate mixture

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 5-fluoropyridin-3-ol in concentrated H₂SO₄ at 0 °C add_hno3 Slowly add a mixture of HNO₃ and H₂SO₄ start->add_hno3 Maintain 0 °C react Stir at 0-10 °C for 1-2 hours add_hno3->react Exothermic quench Pour onto crushed ice react->quench Monitor by TLC neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify analyze Characterize by NMR, MS, IR purify->analyze

Caption: Workflow for the nitration of 5-fluoropyridin-3-ol.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid (70%) while cooling in an ice bath. Swirl gently to mix. This mixture should be prepared fresh before use.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.13 g (10 mmol) of 5-fluoropyridin-3-ol in 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-fluoropyridin-3-ol over a period of 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice water, neutralizing, and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of nitro isomers.

Purification

The crude product, which is expected to be a mixture of 2-nitro-, 4-nitro-, and possibly 6-nitro-5-fluoropyridin-3-ol, can be purified by column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is recommended to separate the isomers. The fractions should be monitored by TLC to identify and combine the pure isomers.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic.[5] Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of unstable and potentially explosive polynitrated byproducts.

  • Quenching: The quenching of the reaction mixture in ice water must be done slowly and with efficient stirring to dissipate the heat generated.

Characterization of Products

The purified isomers should be characterized using standard analytical techniques to confirm their structures.

Spectroscopic Data (Predicted)

Due to the lack of specific literature data for the nitrated products of 5-fluoropyridin-3-ol, the following are predicted ¹H NMR chemical shifts based on known data for similar fluorinated and nitrated pyridine derivatives.[6][7][8][9] The spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

IsomerPredicted ¹H NMR (ppm)
2-Nitro-5-fluoropyridin-3-ol δ 8.0-8.2 (d, 1H, H-6), 7.4-7.6 (d, 1H, H-4), ~10 (br s, 1H, OH)
4-Nitro-5-fluoropyridin-3-ol δ 8.5-8.7 (s, 1H, H-2), 8.1-8.3 (d, 1H, H-6), ~10 (br s, 1H, OH)
6-Nitro-5-fluoropyridin-3-ol δ 8.3-8.5 (d, 1H, H-2), 7.5-7.7 (d, 1H, H-4), ~10 (br s, 1H, OH)

Note: The coupling constants (J) between the protons and with the fluorine atom will be critical for definitive structural assignment.

Further Analysis:

  • ¹³C NMR and ¹⁹F NMR: These techniques will provide further structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the nitrated products.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and hydroxyl groups.

Concluding Remarks

The nitration of 5-fluoropyridin-3-ol presents an opportunity to synthesize valuable building blocks for medicinal chemistry. The proposed protocol, grounded in established chemical principles, offers a reliable starting point for researchers. Careful execution with stringent safety measures and thorough analytical characterization are paramount for the successful and safe synthesis of the target nitro-fluoropyridinols. The separation and individual characterization of the resulting isomers will be crucial for their subsequent application in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on a mechanistic understanding of the reaction and practical laboratory experience.

Question 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incomplete Nitration: The nitration of the pyridine ring is a critical step and can be sluggish if not performed under optimal conditions.

    • Solution: Ensure that the nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, is fresh and of high purity.[1] The reaction often requires careful temperature control, starting at a low temperature (e.g., 0°C) and gradually warming to room temperature to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Substrate Quality: The purity of the starting material, 2-hydroxy-5-fluoropyridine, is paramount. Impurities can interfere with the nitration reaction.

    • Solution: Characterize the starting material thoroughly using Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity. If necessary, purify the starting material by recrystallization or column chromatography before use.

  • Hydrolysis of Starting Material or Product: Pyridine derivatives can be susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures.

    • Solution: Maintain strict temperature control throughout the reaction. The work-up procedure should be performed promptly and at a low temperature to minimize the risk of hydrolysis.

Question 2: Formation of Multiple Products and Impurities

Possible Causes and Solutions:

  • Over-nitration: The pyridine ring can be susceptible to the introduction of more than one nitro group, leading to the formation of dinitro-pyridinol species.[1]

    • Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess of nitric acid is often sufficient. Adding the nitric acid dropwise to the solution of the pyridine in sulfuric acid at a low temperature can help to control the reaction and minimize over-nitration.[1]

  • Isomeric Impurities: Nitration of substituted pyridines can sometimes lead to the formation of constitutional isomers.

    • Solution: The directing effects of the existing substituents on the pyridine ring (in this case, the hydroxyl and fluoro groups) should favor the desired isomer. However, purification by column chromatography is often necessary to isolate the target compound from any isomeric byproducts. A carefully selected solvent system for chromatography is crucial for achieving good separation.

  • Side Reactions: The reactive nature of the starting materials and intermediates can lead to various side reactions.[1]

    • Solution: Maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidation-related side reactions. Additionally, ensuring all glassware is dry and reagents are anhydrous can prevent unwanted reactions with water.

Question 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: this compound may have limited solubility in common organic solvents, making extraction and purification challenging.

    • Solution: Experiment with a range of solvent systems for extraction and chromatography. A mixture of polar and non-polar solvents may be required. For example, a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) during column chromatography can be effective.

  • Product Precipitation: The product may precipitate out of the reaction mixture during the work-up.

    • Solution: While precipitation can be a useful purification step, it's important to ensure that the precipitate is indeed the desired product and not a salt or an impurity.[1] The precipitate should be collected by filtration, washed with a suitable solvent to remove residual acid, and then thoroughly characterized.

  • Co-elution of Impurities: Some impurities may have similar polarities to the desired product, making their separation by column chromatography difficult.

    • Solution: High-Performance Liquid Chromatography (HPLC) can offer better resolution for separating closely related compounds. Alternatively, recrystallization from a suitable solvent system can be an effective method for purifying the final product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

What is the most common synthetic route for this compound?

The most commonly employed method is the nitration of 2-hydroxy-5-fluoropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] This electrophilic aromatic substitution reaction is typically performed under controlled temperature conditions to ensure regioselectivity and minimize side reactions.[1]

What are the key safety precautions to consider during this synthesis?

  • Handling of Strong Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4]

  • Nitration Reaction: Nitration reactions can be highly exothermic. It is crucial to control the rate of addition of the nitrating agent and to maintain the reaction temperature with an ice bath.[1]

  • Product Handling: The final product, this compound, and its intermediates may be harmful if inhaled, ingested, or in contact with skin.[4] Handle with care and refer to the Safety Data Sheet (SDS) for detailed safety information.[2][3][4]

How can I confirm the identity and purity of the synthesized this compound?

A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

What are some alternative synthetic strategies?

While the nitration of 2-hydroxy-5-fluoropyridine is a common route, other strategies could be explored, such as:

  • Hydrolysis of a suitable precursor: For example, the hydrolysis of 2,5-difluoro-3-nitropyridine could potentially yield the desired product.

  • Fluorination of a nitropyridine precursor: A nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted nitropyridine could also be a viable route.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-5-fluoropyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available
Fuming Nitric Acid (HNO₃)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-5-fluoropyridine (1.0 eq).

  • Dissolution: Cool the flask in an ice bath to 0°C. Slowly add concentrated sulfuric acid (5-10 volumes) to the flask with stirring until the starting material is completely dissolved.

  • Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of Product cause1 Incomplete Nitration start->cause1 cause2 Poor Substrate Quality start->cause2 cause3 Hydrolysis start->cause3 solution1a Check Reagent Purity cause1->solution1a solution1b Optimize Temperature Profile cause1->solution1b solution1c Monitor Reaction Progress (TLC/LC-MS) cause1->solution1c solution2a Characterize Starting Material (NMR, MP) cause2->solution2a solution3a Strict Temperature Control cause3->solution3a solution3b Prompt Work-up at Low Temperature cause3->solution3b solution2b Purify Starting Material solution2a->solution2b

Caption: A flowchart outlining the diagnostic and corrective steps for addressing low product yield.

General Synthesis and Work-up Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolution Dissolve Starting Material in H₂SO₄ nitration Add HNO₃ at 0°C dissolution->nitration monitoring Monitor by TLC nitration->monitoring quench Quench on Ice monitoring->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: A schematic representation of the key stages in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-2-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape of this compound

The synthesis of this compound is a nuanced process, typically achieved through the electrophilic nitration of a 5-fluoropyridin-3-ol precursor.[1] The success of this synthesis hinges on precise control over reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.[1] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the pyridine ring, making it susceptible to a range of side reactions. This guide will address the most common issues, from over-nitration to nucleophilic substitution, providing you with the knowledge to optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a dinitro- byproduct. How can I identify and minimize its formation?

A1: Understanding and Controlling Over-Nitration

Over-nitration is a frequent side reaction in the synthesis of this compound, leading to the formation of dinitro-5-fluoro-pyridin-3-ol isomers. This occurs when the reaction conditions are too harsh, allowing for the introduction of a second nitro group onto the already nitrated pyridine ring.

Identifying the Dinitro Byproduct:

The dinitro byproduct will have a higher molecular weight than the desired product. It can be readily identified using the following analytical techniques:

  • HPLC-MS: Expect to see a molecular ion peak corresponding to the addition of a second nitro group (an increase of 45.00 g/mol ). The fragmentation pattern in the MS/MS spectrum will also differ, showing losses of NO₂.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern and chemical shifts compared to the monosubstituted product due to the altered electronic environment of the pyridine ring.

Troubleshooting Workflow for Over-Nitration:

Caption: Troubleshooting workflow to minimize over-nitration.

Detailed Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Maintain a low and consistent reaction temperature, typically between 0-5°C.Nitration is an exothermic reaction. Lower temperatures decrease the reaction rate, providing better control and reducing the likelihood of a second nitration event.
Reaction Time Monitor the reaction progress closely using TLC or in-situ IR. Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at low temperatures, can lead to the formation of the dinitro byproduct.
Nitrating Agent Stoichiometry Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).A large excess of the nitrating agent significantly increases the probability of over-nitration.
Addition of Reagents Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the precursor.This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and uniform throughout the reaction mixture, preventing localized "hot spots" where over-nitration is more likely to occur.[2]
FAQ 2: I am observing byproducts that suggest the displacement of the fluorine or nitro group. What are these and how can I prevent them?

A2: Navigating Nucleophilic Substitution Side Reactions

The presence of strong electron-withdrawing groups (fluoro and nitro) on the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Depending on the reaction conditions and the nucleophiles present, either the fluorine atom or the nitro group can be displaced.

Common Nucleophilic Substitution Byproducts:

  • Hydroxy-de-fluoro byproduct: If water is present in the reaction mixture, it can act as a nucleophile, displacing the fluorine atom to yield a dihydroxy-nitropyridine derivative.

  • Methoxy-de-fluoro byproduct: If methanol is used as a solvent or is present as an impurity, it can lead to the formation of a methoxy-substituted byproduct.

  • Displacement of the Nitro Group: While less common than fluorine displacement in this specific molecule, strong nucleophiles can potentially displace the nitro group.[2]

Mechanism of Nucleophilic Fluorine Displacement:

Caption: Generalized mechanism for nucleophilic fluorine displacement.

Preventative Measures for Nucleophilic Substitution:

PrecautionImplementationRationale
Anhydrous Conditions Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizing the presence of water or other nucleophilic impurities is crucial to prevent the formation of substitution byproducts.
Solvent Selection Choose non-nucleophilic solvents such as dichloromethane (DCM) or acetonitrile for workup and purification steps where possible.Avoids the introduction of solvent molecules that can act as nucleophiles.
Temperature Control During Workup Perform aqueous workup and extractions at low temperatures.Reduces the rate of potential nucleophilic substitution reactions that may occur during the purification process.
FAQ 3: My final product has poor purity, and I'm having trouble identifying the impurities. What is a systematic approach to characterization?

A3: A Multi-faceted Approach to Impurity Profiling

A comprehensive analysis of your crude product is essential for identifying the root cause of impurities and developing an effective purification strategy. A combination of analytical techniques is often necessary for unambiguous structure elucidation of byproducts.

Systematic Analytical Workflow:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the workhorse for initial purity assessment and identification of byproducts.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and a mass spectrometer (e.g., ESI-QTOF).

    • Interpretation: The retention times will help resolve different components. The mass spectrometer will provide the molecular weights of the parent compound and any impurities, allowing you to hypothesize their structures (e.g., dinitro-, hydroxy-substituted byproducts).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for detailed structural characterization of isolated impurities.

    • ¹H NMR: Provides information on the proton environment of the pyridine ring and any substituents.

    • ¹³C NMR: Confirms the carbon framework.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The presence and chemical shift of the fluorine signal can confirm the integrity of the C-F bond. A disappearance of the signal would indicate a substitution reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.

Data Interpretation for Common Byproducts:

ByproductExpected MS Data (m/z)Key NMR Features
Dinitro-5-fluoro-pyridin-3-ol [M+H]⁺ = 204.01Shift in aromatic proton signals; additional signals in ¹⁴N NMR if available.
Dihydroxy-nitropyridine [M+H]⁺ = 157.02Absence of the characteristic ¹⁹F NMR signal; potential shift in the -OH proton signal.
Unreacted Starting Material [M+H]⁺ = 114.04Matches the standard spectrum of 5-fluoropyridin-3-ol.

References

Technical Support Center: Purification of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Fluoro-2-nitropyridin-3-ol (CAS: 136888-20-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical intermediate. The purity of starting materials is paramount, directly influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure you achieve the highest possible purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic pathway. A common synthesis involves the nitration of a 5-fluoropyridin-2-ol precursor using a nitrating agent like a mixture of sulfuric and nitric acid.[2] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Incomplete nitration will leave residual 5-fluoropyridin-2-ol.

  • Isomeric Byproducts: Nitration may occur at other positions on the pyridine ring, leading to isomers that can be difficult to separate.

  • Over-nitrated Species: The introduction of a second nitro group is possible under harsh reaction conditions.[2]

  • Degradation Products: The compound can be sensitive to excessive heat or extreme pH, leading to decomposition.

  • Residual Acids: Inadequate quenching and washing will leave traces of sulfuric or nitric acid.

Q2: What are the physical properties and solubility characteristics of this compound?

A2: Understanding the physical properties is the first step in designing a robust purification strategy.

PropertyValue/DescriptionSource
Appearance Light yellow to yellow solid.[2][3]
CAS Number 136888-20-5[4]
Molecular Formula C₅H₃FN₂O₃[5]
Molecular Weight 158.09 g/mol [5]
pKa 6.43 ± 0.10 (Predicted)[3]
Water Solubility Slightly soluble.[3][6]
Storage Inert atmosphere, Room Temperature.[3]

For purification, solubility in common organic solvents is critical. Empirically, nitropyridine derivatives show good solubility in polar aprotic solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Acetone, and lower solubility in nonpolar solvents like Hexanes and petroleum ether. It is slightly soluble in alcohols like ethanol and methanol, particularly when heated.

Q3: Should I use recrystallization or column chromatography for purification?

A3: The choice depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a decision-making workflow.

G start Crude this compound check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity high_purity High Purity (>90%) Impurities with different polarity check_purity->high_purity High low_purity Low Purity (<90%) Closely related impurities check_purity->low_purity Low / Complex scale What is the scale? high_purity->scale chromatography Flash Column Chromatography low_purity->chromatography large_scale Large Scale (>5g) scale->large_scale >5g small_scale Small Scale (<5g) scale->small_scale <5g recrystallize Recrystallization large_scale->recrystallize small_scale->chromatography end Pure Product recrystallize->end chromatography->end

Caption: Purification method decision workflow.

  • Recrystallization is ideal for removing minor impurities from larger quantities of material (>90% pure), especially if the impurities have significantly different solubility profiles. It is cost-effective and scalable.

  • Flash Column Chromatography is superior for separating complex mixtures, isomers, or when the crude product has low purity. It offers high resolution but is more time-consuming and solvent-intensive.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: After recrystallization, my yield is very low.

  • Probable Cause (A): Incorrect Solvent System. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

  • Solution (A):

    • Perform a Solvent Screen: Test the solubility of a few milligrams of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water, or mixtures like Ethanol/Water) at room temperature and upon heating.

    • Consider a Two-Solvent System: If a single ideal solvent cannot be found, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Reheat to clarify and then allow to cool slowly. A common system for similar compounds is Ethyl Acetate/Hexane or Ethanol/Water.[7]

  • Probable Cause (B): Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product will crash out along with the impurities.

  • Solution (B):

    • Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) in an oven before use.

    • Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer.

    • Insulate the funnel with glass wool to minimize heat loss.

G problem Problem Low Recrystallization Yield cause1 Probable Cause A Incorrect Solvent System problem->cause1 cause2 Probable Cause B Premature Crystallization problem->cause2 solution1 Solution 1. Perform Solvent Screen 2. Use Two-Solvent System cause1->solution1 solution2 Solution 1. Pre-heat all glassware 2. Use excess hot solvent 3. Insulate funnel cause2->solution2 G cluster_0 Chromatography Method Development tlc 1. Run TLC with various solvent ratios (e.g., EtOAc/Hexane) rf 2. Identify system giving Product Rƒ ≈ 0.3 tlc->rf rf->tlc Adjust Ratio pack 3. Pack Column (50-100x silica) rf->pack Optimal Rƒ Found load 4. Dry-load sample adsorbed on silica pack->load elute 5. Elute and collect fractions load->elute

References

Technical Support Center: A Guide to Improving the Purity of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 5-Fluoro-2-nitropyridin-3-ol (CAS: 136888-20-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require field-proven insights to overcome purification challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

This compound, also known as 5-Fluoro-2-hydroxy-3-nitropyridine, is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields in subsequent steps, and the introduction of complex impurities into your final active pharmaceutical ingredient (API). This guide provides a structured approach to diagnosing purity issues and implementing effective purification strategies.

Part 1: Initial Assessment - Understanding Your Crude Material

Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment provides a roadmap for selecting the most effective purification strategy. Without it, you are essentially working blind.

Key Analytical Techniques for Purity Assessment:

Analytical TechniqueInformation ProvidedKey Insights
High-Performance Liquid Chromatography (HPLC) Quantitative purity (% area), number of impurities, and their relative polarity.The most common and robust method for routine purity checks. A C18 reverse-phase column is a good starting point.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of structurally similar impurities (e.g., isomers). Can also detect residual solvents.Integral ratios can give a semi-quantitative estimate of impurity levels. The presence of unexpected aromatic signals often points to isomeric or related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the mass-to-charge ratio (m/z) of the main component and impurities.Invaluable for identifying unknown impurities by their molecular weight, which can suggest their structure (e.g., an impurity with a mass 46 Da higher could be an over-nitrated product).[4]

Part 2: Common Impurities and Their Origins

Understanding the synthesis of this compound is key to predicting the impurities you might encounter. The typical synthesis involves the nitration of a 5-fluoro-2-hydroxypyridine precursor using a mixture of concentrated sulfuric and nitric acids.[1]

Potential ImpurityLikely OriginMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or inadequate nitrating agent.[1]Increase reaction time or temperature cautiously. Ensure potent nitrating mixture.
Regioisomers Nitration at an alternative position on the pyridine ring.Strict temperature control during the nitration step is critical to favor the desired isomer.
Over-nitrated Byproducts Excessively harsh reaction conditions (high temperature or concentration of nitric acid).[1]Maintain low temperatures (e.g., 0-10 °C) during the addition of the nitrating agent.
Residual Sulfuric/Nitric Acid Incomplete quenching or washing during the work-up procedure.Thorough washing of the crude product with water or a mild base (e.g., saturated sodium bicarbonate solution) is necessary.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude product is a dark, sticky oil instead of the expected yellow solid. What should I do? A1: Oiling out is a common issue, often caused by a high concentration of impurities or residual solvents which depress the melting point.

  • Expertise & Experience: Do not proceed directly to recrystallization. An oily product will likely "oil out" further in the hot recrystallization solvent, preventing crystal formation.

  • Recommended Action: First, try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as cold hexanes or diethyl ether. This can often wash away non-polar impurities and induce solidification of the product. If this fails, an aqueous work-up followed by extraction into an organic solvent (like ethyl acetate) and subsequent drying can remove residual acids and other polar contaminants.[5] The final step would be to concentrate the dried organic phase to see if a solid is obtained.

Q2: My ¹H NMR spectrum shows the correct signals for my product, but also several other small, sharp peaks in the aromatic region. What are they? A2: This is a classic sign of isomeric impurities, most likely regioisomers formed during the nitration step.

  • Causality: The directing effects of the fluoro and hydroxyl groups on the pyridine ring are not perfectly selective, leading to small amounts of nitration at other positions.

  • Recommended Action: These isomers often have very similar polarities, making them challenging to separate. Flash column chromatography is typically the most effective method.[6] A shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%) will be necessary to resolve these closely-eluting compounds. Recrystallization is unlikely to be effective unless the impurity is present in very low concentrations.

Q3: I performed a recrystallization, but my yield was very low (<30%). How can I improve it? A3: Low recovery is usually due to one of two reasons: using too much solvent or choosing a solvent in which your compound is too soluble at room temperature.

  • Trustworthiness: The goal of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Recommended Action:

    • Solvent Re-evaluation: Ensure you have chosen an appropriate solvent (see Protocol 1 table).

    • Concentration: If you suspect too much solvent was used, you can gently heat the filtrate to evaporate some of the solvent and then attempt a second cooling cycle.

    • Cooling: Ensure the cooling process is slow to allow for proper crystal lattice formation. After reaching room temperature, placing the flask in an ice bath for 30-60 minutes can further maximize recovery.[7]

Q4: My compound appears to be decomposing on the silica gel column (indicated by streaking or color change). What's happening? A4: The combination of a slightly acidic silica gel surface and the electron-deficient, activated nature of the nitropyridine ring can sometimes lead to degradation.

  • Expertise & Experience: The nitro and fluoro groups make the pyridine ring susceptible to nucleophilic attack, and the hydroxyl group can be acidic.

  • Recommended Action:

    • Deactivate the Silica: Pre-treat the silica gel by slurring it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before packing the column. This neutralizes the acidic sites.

    • Speed: Do not leave the compound on the column for an extended period. Use flash chromatography with positive air pressure to speed up the elution process.

Part 4: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the main product.

Solvent Selection Guide for this compound:

SolventBoiling Point (°C)PolarityComments
Ethanol/Water ~78-100PolarA good starting point. The compound should be soluble in hot ethanol and insoluble in cold water.
Isopropanol 82.6PolarCan be effective as a single solvent.
Ethyl Acetate/Hexane ~69-77Medium/Non-polarDissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent until turbidity appears.
Toluene 111Non-polarMay be suitable if impurities are highly polar.

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • In a separate beaker, heat your chosen primary solvent (e.g., ethanol) to boiling.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude material.

  • If the solution is colored by impurities, add a spatula tip of activated charcoal, swirl for 1-2 minutes, and perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • If using a co-solvent (anti-solvent) system (e.g., water or hexane), add the anti-solvent dropwise to the hot solution until it becomes faintly cloudy. Add a few more drops of the primary hot solvent to re-clarify.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.[7]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent (preferably the anti-solvent, like cold water or hexane).

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, such as isomers or byproducts from the main product.

Step-by-Step Methodology:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes is a common starting point. Based on TLC analysis, a typical gradient might be from 5% to 40% EtOAc.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry powder ("dry loading"). This prevents band broadening.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin running the column with the low-polarity mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase to elute the compounds. The less polar compounds will elute first.

  • Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Part 5: Visualization of Workflows

A logical workflow is critical for efficiently tackling purification challenges.

Purification_Workflow cluster_start Initial Analysis cluster_decision Problem Diagnosis cluster_methods Purification Strategy cluster_end Final Validation Start Crude Product Analysis Analyze Purity (HPLC, NMR, LC-MS) Start->Analysis Purity Is Purity >98%? Analysis->Purity Impurity_ID Identify Impurities: - Isomers? - Starting Material? - Oily Residue? Purity->Impurity_ID No End Pure Product Purity->End Yes Recrystal Recrystallization Impurity_ID->Recrystal Minor Impurities Column Column Chromatography Impurity_ID->Column Isomers Present Wash Acid/Base Wash Impurity_ID->Wash Acidic/Oily Re_Analysis Confirm Purity (HPLC, NMR) Recrystal->Re_Analysis Column->Re_Analysis Wash->Re_Analysis Re_Analysis->Purity

Caption: Decision workflow for purifying this compound.

Column_Chromatography_Workflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B D 4. Load Sample onto Column B->D C 3. Dry Load Sample (Crude + Silica) C->D E 5. Elute with Solvent Gradient (Increasing Polarity) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J Purified Compound I->J

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Synthesis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-nitropyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. Here, we move beyond simple protocols to address common challenges, explore alternative reagents, and provide the causal reasoning behind experimental choices to empower your synthetic strategy.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical ingredients. However, its preparation is not trivial. The pyridine core, being electron-deficient, presents inherent challenges for electrophilic substitution reactions like nitration.[1] Furthermore, the introduction of a fluorine atom requires specific reagents and conditions that can impact overall yield and purity.

The most commonly documented pathway involves the direct nitration of a fluorinated pyridinol precursor.[2] Success in this synthesis hinges on meticulous control over reaction parameters, as deviations can lead to impurities from over-nitration, incomplete reactions, or unwanted side products.[2] This guide provides a troubleshooting framework for this standard route and details viable alternative methodologies for both the fluorination and nitration steps.

Troubleshooting the Standard Synthesis: Nitration of 5-Fluoropyridin-3-ol

This section addresses common issues encountered during the synthesis of this compound via the nitration of a 5-fluoropyridin-3-ol precursor.

Frequently Asked Questions & Troubleshooting

Q1: My nitration reaction resulted in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields are the most common issue and can stem from several factors:

  • Inadequate Nitrating Agent Strength: The electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine substituent deactivates the ring towards electrophilic aromatic substitution.[3] A standard nitric acid/sulfuric acid mixture may not be sufficiently potent. Consider using fuming nitric acid in concentrated sulfuric acid to generate a higher concentration of the active nitronium ion (NO₂⁺).[2]

  • Reaction Temperature: Temperature control is critical. Nitration is exothermic. If the temperature is too low, the reaction rate will be slow and the reaction may not go to completion. If it's too high, you risk over-nitration (to dinitro- or trinitro-species) or decomposition of the starting material or product.[4] A typical approach is to add the nitrating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to a moderately elevated temperature (e.g., 50 °C) to drive it to completion.[5]

  • Moisture: The presence of water in the reaction medium can quench the nitronium ion. Ensure your sulfuric acid is concentrated (98% or higher) and that all glassware is scrupulously dried. Using anhydrous potassium nitrate (KNO₃) in sulfuric acid is an excellent alternative to nitric acid, as it generates nitric acid in situ and avoids introducing excess water.[6]

Q2: My final product is a dark, tarry substance instead of the expected yellow solid. What happened?

A2: Tar formation is indicative of oxidative side reactions and decomposition. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can degrade the sensitive hydroxypyridine ring.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the entire reaction at a lower temperature, even if it requires a longer reaction time.

    • Control the Rate of Addition: Add the nitrating agent very slowly to the solution of your pyridinol in sulfuric acid to maintain better control over the internal temperature.

    • Use an Alternative Nitrating Agent: As mentioned, using KNO₃ in H₂SO₄ can lead to a cleaner reaction by generating the nitrating species gradually and reducing oxidative side reactions.[6]

Q3: TLC analysis shows multiple product spots. What are the potential side products?

A3: Besides the starting material, you may be observing:

  • Isomeric Products: While the hydroxyl group at C3 strongly directs nitration to the C2 position, some nitration may occur at other positions (C4 or C6), although this is generally less favored.[7]

  • Dinitrated Products: If the reaction conditions are too harsh (high temperature, excess nitrating agent), you may form dinitrated species.[4]

  • Oxidative Degradation Products: Complex mixtures of byproducts can arise from the decomposition of the pyridine ring.

Purification via column chromatography is often necessary to isolate the desired product from these impurities.

Q4: The work-up procedure of pouring the reaction mixture onto ice is difficult to handle and gives a poor precipitate. Are there alternatives?

A4: The quench onto ice is designed to rapidly dilute the acid and precipitate the product. If the product is partially soluble or forms a fine suspension, isolation can be difficult.

  • Optimization:

    • Controlled Neutralization: Instead of a rapid quench, consider slowly adding the cooled reaction mixture to a chilled, stirred solution of a base like sodium bicarbonate or ammonium hydroxide to control the pH to around 4.5-7.5, which can improve the precipitation quality.[6]

    • Extraction: If precipitation is ineffective, neutralize the aqueous solution and perform an extraction with an appropriate organic solvent, such as ethyl acetate. The combined organic layers can then be washed, dried, and concentrated.[8]

Alternative Reagents & Synthetic Strategies

To circumvent the challenges of the standard route, alternative methods for both fluorination and nitration can be employed. The choice of strategy often depends on the available starting materials.

Alternative Fluorination Strategies

This two-step process involves:

  • Diazotization: Conversion of an aromatic amine to a diazonium tetrafluoroborate salt using fluoroboric acid (HBF₄) and a nitrite source (e.g., sodium nitrite).[9]

  • Thermolysis: Thermal decomposition of the isolated diazonium salt to yield the aryl fluoride.[9][10]

Advantages:

  • A well-established and reliable method for introducing fluorine.[10]

  • Starting materials (aminopyridines) are often readily available.[11]

Challenges & Troubleshooting:

  • Diazonium Salt Instability: Diazonium salts can be explosive, especially when dry. They should be handled with care and preferably not isolated in large quantities.[9]

  • Exothermic Decomposition: The thermolysis step can be highly exothermic. Careful temperature control is essential to prevent runaway reactions.[9]

  • Modern Improvements: Recent advancements include using ionic liquids as solvents to improve safety and yield, or photochemical initiation which allows the reaction to proceed at lower temperatures.[10][12] Hypervalent iodine(III) compounds can also catalyze the reaction under milder conditions (25–60 °C).[13]

For substrates where direct C-H fluorination is possible, or for fluorinating activated precursors, modern electrophilic fluorinating agents offer a safer and often more selective alternative to traditional methods.[14][15]

Reagent Name (Acronym)Structure ExampleKey AdvantagesCommon Solvents
Selectfluor® (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly effective, stable, easy to handle solid, wide substrate scope.[16][17]Acetonitrile, Dichloromethane
N-Fluorobenzenesulfonimide (NFSI)Stable, crystalline solid, highly soluble in organic solvents.[15][17]Acetonitrile, THF, Chloroform

Causality: These reagents function by delivering an "electrophilic fluorine" (F⁺) equivalent. They are generally safer to handle than reagents like elemental fluorine and offer milder reaction conditions, which improves functional group tolerance.[14] The choice between them often depends on the specific substrate and the desired reactivity.

Alternative Nitration Strategies

If the standard nitrating conditions prove too harsh, several milder alternatives can be considered.

Reagent/SystemMechanismKey AdvantagesTypical Conditions
Potassium Nitrate (KNO₃) / H₂SO₄ In situ generation of HNO₃Reduces oxidative byproducts, avoids handling fuming nitric acid, better control.[6]0 °C to 50 °C
**Acetyl Nitrate (CH₃COONO₂) **Milder nitrating agentUseful for sensitive substrates, less acidic conditions.Prepared in situ from HNO₃ and acetic anhydride at low temp.
Nitronium Tetrafluoroborate (NO₂BF₄) Direct source of NO₂⁺Highly reactive, can be used in organic solvents under anhydrous conditions.Acetonitrile or other inert solvent, low temperature.

Expert Insight: For hydroxypyridines, the KNO₃/H₂SO₄ system is often the best first alternative to try. It provides the necessary reactivity of a strong acid medium while minimizing the oxidative side reactions that are common with concentrated nitric acid, leading to a cleaner reaction profile and simpler purification.[6]

Detailed Experimental Protocols

The following protocols are provided as examples and should be adapted and optimized based on laboratory observations.

Protocol 1: Nitration of 5-Fluoropyridin-3-ol using KNO₃/H₂SO₄
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-fluoropyridin-3-ol (1.0 eq).

  • Dissolution: Cool the flask in an ice-water bath (0-5 °C). Slowly add concentrated sulfuric acid (98%, ~10 mL per gram of substrate) while stirring to ensure the substrate dissolves completely.

  • Nitration: Once the solution is homogenous and has returned to 0-5 °C, add anhydrous potassium nitrate (1.1 eq) portion-wise over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 50 °C and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture back to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Adjust the pH of the resulting solution to ~5-6 using a saturated aqueous solution of sodium bicarbonate. The product should precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Protocol 2: Fluorination of 5-Amino-3-hydroxypyridine via Balz-Schiemann Reaction

Note: Handle diazonium salts with extreme caution behind a blast shield.

  • Diazotization: Suspend 5-amino-3-hydroxypyridine (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, 3.0 eq) in a flask cooled to 0-5 °C.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of water, keeping the temperature below 5 °C.

  • Salt Formation: Stir the mixture at 0-5 °C for 30-60 minutes. The diazonium tetrafluoroborate salt will typically precipitate.

  • Isolation: Collect the salt by filtration, wash with cold diethyl ether, and air-dry briefly. Do not dry completely in a vacuum oven.

  • Thermolysis: Place the diazonium salt in a flask with a high-boiling, inert solvent (e.g., xylene or chlorobenzene).[12] Heat the suspension gently (e.g., 80-120 °C) until nitrogen evolution ceases. The decomposition can be vigorous.

  • Work-up & Purification: Cool the reaction mixture, extract the product into an aqueous acid or base depending on its properties, wash, and then re-extract into an organic solvent after neutralization. Purify by chromatography or distillation.

References

Technical Support Center: Regioselectivity in Nitration of Fluoropyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective nitration of fluoropyridinol scaffolds. Our goal is to provide not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize these notoriously difficult reactions.

Understanding the Core Challenge: A Tug-of-War of Directing Effects

The nitration of fluoropyridinols presents a significant synthetic hurdle due to a confluence of competing electronic and steric factors. Pyridine itself is an electron-deficient heterocycle that is highly resistant to electrophilic aromatic substitution (EAS).[1] Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, further deactivating the ring and making the reaction even more challenging.[2][3]

The primary challenge in fluoropyridinols arises from the conflicting directing effects of the hydroxyl (-OH) and fluorine (-F) substituents.

  • Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance (+M effect). In acidic media, protonation to -OH₂⁺ can convert it into a deactivating, meta-directing group.

  • Fluorine (-F): An unusual substituent that is deactivating overall due to its strong inductive electron withdrawal (-I effect), yet it directs ortho and para due to π-donation from its lone pairs (+M effect).[4]

This creates a complex regiochemical puzzle where the outcome is highly sensitive to the substrate's substitution pattern and the specific reaction conditions employed.

Visualizing the Directing Effects

Let's consider a model substrate, 2-fluoro-3-hydroxypyridine. The hydroxyl group strongly activates the 4- and 6-positions. The fluorine atom also directs to its ortho (position 3, already occupied) and para (position 5) positions. This electronic "tug-of-war" is the primary source of poor regioselectivity.

Caption: Competing directing effects on a fluoropyridinol ring.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the nitration of fluoropyridinols in a practical question-and-answer format.

Q1: My reaction is producing a mixture of isomers with no clear selectivity. How can I gain control?

This is the most common problem. The formation of multiple products indicates that the activation energies for nitration at different positions are very similar. Your primary goal is to create a larger energy difference between the pathways leading to the desired and undesired products.

Troubleshooting Strategy:

  • Lower the Temperature: Start by significantly lowering the reaction temperature (e.g., from 25 °C to 0 °C or -20 °C). Lower temperatures increase selectivity by favoring the reaction pathway with the lowest activation energy. Kinetically controlled regimes are often more selective.

  • Change the Nitrating Agent: The reactivity of the nitronium ion (NO₂⁺) source can influence selectivity.

    • Harsh (less selective): Mixed acid (HNO₃/H₂SO₄) is highly reactive and often less selective.

    • Milder (more selective): Consider using nitric acid in trifluoroacetic anhydride or N-nitrosaccharin.[5][6] These reagents can be more sensitive to the subtle electronic differences on the ring.

  • Solvent Effects: The solvent can influence the reactivity of the nitrating species and the substrate itself. While sulfuric acid is often the solvent, exploring less aggressive media like trifluoroacetic acid may alter the outcome.

Condition Nitrating Agent Typical Temp. Expected Selectivity Comments
HarshConc. HNO₃ / Conc. H₂SO₄25 to 100 °CLowStandard but often unselective. High risk of degradation.
ModerateConc. HNO₃ / (CF₃CO)₂O0 to 25 °CModerateGenerates trifluoroacetyl nitrate in situ. Can be more selective.[5]
MildN-Nitrosaccharin25 °CPotentially HighA milder electrophilic source, but may require activation with a Lewis acid.[6]
AlternativeN₂O₅ then NaHSO₃0 °C to RTHigh (meta)Bakke's procedure, proceeds via a[2][7] sigmatropic shift, not direct EAS.[8][9]

Q2: The reaction is not working at all, and I only recover my starting material. What's wrong?

This indicates that the reaction conditions are not sufficient to overcome the high activation energy for nitration, which is common for deactivated pyridine rings.

Troubleshooting Strategy:

  • Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 25 °C to 50 °C, then 75 °C). Monitor carefully for decomposition.

  • Use a Stronger Nitrating System: If using a mild agent, switch to a more powerful one. Fuming nitric acid with concentrated sulfuric acid is a classic, potent combination.[1]

  • Consider the N-Oxide Strategy: This is the most effective way to activate a pyridine ring towards electrophilic substitution. The N-oxide group is strongly activating and directs nitration primarily to the 4-position. The N-oxide can be removed later via reduction (e.g., with PCl₃ or H₂/Pd).[3]

Q3: I want to install the nitro group specifically at the position para to the hydroxyl group, but I'm getting the ortho isomer as the major product. How can I reverse this selectivity?

This is a classic challenge of sterics versus electronics. The ortho positions are often electronically favored, but if either the directing group or the incoming electrophile is bulky, the less-hindered para position can be favored.

Troubleshooting Strategy:

  • Protect the Hydroxyl Group: Convert the -OH to a bulkier protecting group, such as -OTBS (tert-butyldimethylsilyl ether) or -OBn (benzyl ether). This will dramatically increase the steric hindrance around the ortho positions, effectively blocking them and forcing nitration to occur at the more accessible para position. The protecting group can be removed post-nitration.

  • Use a Bulkier Nitrating Agent: While less common, employing a nitrating agent with a bulkier counterion or coordination sphere might disfavor approach to the sterically crowded ortho position.

Key Experimental Protocols

CAUTION: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always use appropriate personal protective equipment (PPE), work in a chemical fume hood, and add reagents slowly with efficient cooling.

Protocol 1: General Procedure for Controlled Nitration with Mixed Acid

This protocol is a starting point for optimizing regioselectivity through temperature control.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the fluoropyridinol substrate (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

  • Prepare Nitrating Mixture: In a separate flask, slowly add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (4 vols. relative to HNO₃) while cooling in an ice bath.

  • Slow Addition: Add the nitrating mixture dropwise to the substrate solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate isomers.

Protocol 2: Strategic Nitration via the Pyridine-N-Oxide Intermediate

This is the recommended strategy for activating the ring and achieving high regioselectivity for 4-nitration.

G A Fluoropyridinol B N-Oxidation (e.g., m-CPBA or H2O2/TFA) A->B C Fluoropyridinol N-Oxide B->C D Nitration (HNO3/H2SO4) C->D E 4-Nitro-Fluoropyridinol N-Oxide D->E F Deoxygenation (e.g., PCl3) E->F G Target 4-Nitro Product F->G

Caption: Workflow for 4-nitration via the N-oxide intermediate.

Part A: N-Oxidation

  • Dissolve the fluoropyridinol (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) or hydrogen peroxide-urea complex with trifluoroacetic anhydride.[6]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous sodium bicarbonate and sodium thiosulfate solutions.

  • Purify the resulting N-oxide by column chromatography or recrystallization.

Part B: Nitration of the N-Oxide

  • Heat the purified fluoropyridinol N-oxide (1.0 eq.) to 60 °C.

  • Prepare a nitrating mixture of fuming nitric acid (2.5 eq.) and concentrated sulfuric acid (5 vols.) as described in Protocol 1.

  • Add the nitrating acid dropwise to the heated N-oxide.[10]

  • After addition, heat the mixture to 100-130 °C for 2-3 hours.[1]

  • Cool, quench onto ice, neutralize, and extract as described in Protocol 1. This should yield the 4-nitro-fluoropyridinol N-oxide with high selectivity.

Part C: Deoxygenation

  • Dissolve the 4-nitro-fluoropyridinol N-oxide in a solvent like chloroform or dichloromethane.

  • Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water, then neutralize and extract to isolate the final 4-nitro-fluoropyridinol product.

By adopting these mechanistically informed strategies, researchers can move beyond trial-and-error and develop a robust, regioselective nitration process for complex fluoropyridinol substrates.

References

Technical Support Center: Catalyst Optimization for Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst optimization in fluoropyridine synthesis. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the synthesis of these vital pharmaceutical building blocks.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low or no conversion to the desired fluoropyridine. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge that can arise from several factors related to the catalyst, reagents, or reaction conditions.[1]

Potential Causes & Solutions
  • Inactive or Deactivated Catalyst:

    • Cause: The catalyst may be of poor quality, improperly stored, or may have deactivated during the reaction.[2] Some catalysts require pre-activation to reach their active state.[1]

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1][2]

      • Catalyst Activation: Consult the relevant literature for specific activation procedures for your chosen catalyst. For instance, some palladium(II) pre-catalysts require reduction to the active Pd(0) species.[1]

      • Consider Advanced Catalysts: For challenging substrates, newer generation catalyst systems with bulky, electron-rich ligands might be necessary.[1]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and the choice of base are critical parameters that can significantly impact reaction outcomes.[2][3]

    • Solution:

      • Temperature Screening: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or byproduct formation.[3][4]

      • Solvent Selection: The choice of solvent is crucial for solubility and reactivity.[3] Aprotic polar solvents like DMF, DMSO, or sulfolane are often effective in nucleophilic aromatic substitution (SNAr) reactions as they enhance the nucleophilicity of the fluoride ion.[4] A solvent screen is highly recommended to find the optimal medium for your specific system.[1]

      • Base Optimization: The type and amount of base can be critical. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide are common, but milder bases like potassium carbonate may be required for sensitive substrates.[1][5]

  • Presence of Inhibitors:

    • Cause: Moisture and oxygen can deactivate many catalysts and quench sensitive reagents.[2]

    • Solution:

      • Anhydrous & Inert Conditions: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run reactions under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] Degassing the solvent prior to use is a good practice.[1]

  • Poor Reagent Reactivity:

    • Cause: The inherent reactivity of your starting materials, including the fluorinating agent and the pyridine substrate, plays a significant role.[2]

    • Solution:

      • Fluorinating Agent: The choice of fluorinating agent is critical. For electrophilic fluorinations, reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common, but their reactivity can be influenced by the reaction media.[4][6] For nucleophilic fluorinations, the fluoride source (e.g., KF, CsF, TBAF) is a key variable.[4]

      • Substrate Reactivity: Electron-withdrawing groups on the pyridine ring can activate it for nucleophilic attack, while electron-donating groups can have the opposite effect.[7] For C-H fluorination, the electronic properties of substituents can direct the fluorination to specific positions.[4]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of fluoropyridine isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common hurdle in pyridine functionalization due to the presence of multiple reactive sites.

Potential Causes & Solutions
  • Multiple Reactive C-H Bonds:

    • Cause: Pyridine and its derivatives have several C-H bonds that can potentially be fluorinated, leading to isomeric mixtures.[4]

    • Solution:

      • Directing Groups: Utilize existing functional groups on the pyridine ring to direct the fluorination to a specific position. For example, a benzyloxy group in 3,5-disubstituted pyridines can direct fluorination to the adjacent C2 position.[4][8] The strategic use of directing groups is a powerful tool in C-H activation strategies.[9]

      • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, in palladium-catalyzed amination of 2-fluoro-4-iodopyridine, the Buchwald-Hartwig coupling is selective for the 4-position, whereas conventional nucleophilic substitution occurs at the 2-position.[5]

  • Reaction Mechanism Control:

    • Cause: Different reaction pathways (e.g., electrophilic, nucleophilic, radical) can favor fluorination at different positions.

    • Solution:

      • Method Selection: Carefully choose the fluorination method based on the desired isomer. For instance, silver(II) fluoride-mediated fluorination often shows high selectivity for the 2-position of pyridines.[10] Conversely, methods have been developed for the selective fluorination of the C3- and C5-positions by employing Zincke imine intermediates.[11][12]

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time and is a significant concern in industrial processes.[13]

Potential Causes & Solutions
  • Coke Formation:

    • Cause: At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[14] This is a major cause of deactivation in heterogeneous catalysis.[14]

    • Solution:

      • Temperature Optimization: Operate at the lowest effective temperature to minimize coke formation.[14]

      • Catalyst Regeneration: In some cases, the catalyst can be regenerated by burning off the coke in a controlled manner, although this may not always restore full activity.[13]

  • Changes in Catalyst Structure:

    • Cause: The active sites of a catalyst can change over time. For example, in some chromium-based fluorination catalysts, the strength of Lewis acid sites can diminish as the catalyst deactivates.[14]

    • Solution:

      • Catalyst Support: The choice of support material can influence the stability of the active species.

      • Doping: The addition of promoters or dopants can sometimes improve catalyst stability.

  • Ligand Decomposition or Dissociation:

    • Cause: In homogeneous catalysis, the ligands coordinated to the metal center are crucial for activity and selectivity. These ligands can degrade at high temperatures or dissociate from the metal, leading to inactive species.

    • Solution:

      • Ligand Selection: Choose robust ligands that are stable under the reaction conditions. The development of sterically hindered and electron-rich ligands has been a key advancement in reactions like the Buchwald-Hartwig amination.[15]

      • Reaction Conditions: Optimize the temperature and reaction time to minimize ligand degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for synthesizing fluoropyridines?

A1: The primary strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a good leaving group (e.g., -Cl, -NO₂) on an electron-deficient pyridine ring with a fluoride source.[8][16][17] The reaction is often facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[4][16]

  • Electrophilic Fluorination: This approach typically involves the direct C-H fluorination of a pyridine ring using an electrophilic fluorinating agent (e.g., Selectfluor, AgF₂).[6][10][18] This method can be advantageous as it does not require pre-functionalization of the starting material.[19]

  • Palladium-Catalyzed Cross-Coupling Reactions: While more commonly associated with C-N or C-C bond formation (e.g., Buchwald-Hartwig amination), palladium catalysis can also be employed in fluorination strategies.[9][15][20]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific application and desired outcomes.

  • Homogeneous Catalysts are in the same phase as the reactants, often offering high activity and selectivity under mild conditions.[21] However, catalyst recovery and reuse can be challenging.[22]

  • Heterogeneous Catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase).[14] They are generally more stable, easily separated from the product, and reusable, which is advantageous for industrial processes.[21] However, they may require harsher reaction conditions and can sometimes exhibit lower selectivity.[23]

Q3: I'm using Selectfluor for an electrophilic fluorination, but the reaction is not working. What could be the issue?

A3: While Selectfluor is a versatile reagent, its reactivity is highly dependent on the reaction conditions.

  • Solvent: The choice of solvent is critical. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[4][18]

  • Additives: The presence of a base or other additives can be crucial for reactivity.[4]

  • Reagent Quality: Ensure the Selectfluor has been stored correctly and has not degraded.[4]

Q4: How can I monitor the progress of my fluoropyridine synthesis reaction?

A4: Several analytical techniques can be used for reaction monitoring:

  • Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are common techniques for tracking the consumption of starting materials and the formation of products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for characterizing fluorinated compounds and monitoring reaction progress.[16][24]

  • Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS): This advanced technique allows for real-time monitoring of catalytic intermediates, providing valuable mechanistic insights.[24]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for AgF₂-Mediated C-H Fluorination of a Pyridine Derivative

This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[4][10]

Materials:

  • Pyridine derivative (1.0 equiv)

  • Silver(II) fluoride (AgF₂) (1.5 equiv)

  • Anhydrous acetonitrile (solvent)

  • Inert atmosphere (Argon or Nitrogen)

  • Stir plate and stir bar

  • Reaction vial with a septum

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the pyridine derivative and AgF₂ to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous acetonitrile to the vial.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

Data Table: Comparison of Solvents in a Model Fluorination Reaction
EntrySolventConversion to Fluoropyridine (%)Byproduct FormationReference
1Methanol (MeOH)LowMajor byproduct from methoxy displacement[4]
2Trifluoroethanol (TFE)LowMajor byproduct from alcohol displacement[4]
3Ethyl AcetateComplete ConversionMinimal byproduct formation[4]

Data synthesized from a study on Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridines.

Section 4: Visualizations

Diagram 1: General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand Exchange Nu-H Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ligand Exchange->Ar-Pd(II)-Nu(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Nu Product Reductive Elimination->Ar-Nu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions [OK] sol_catalyst Screen catalysts/ligands Increase loading Check for deactivation catalyst->sol_catalyst [Issue Found] reagents Verify Reagent Quality conditions->reagents [OK] sol_conditions Screen temperature Screen solvents Screen bases conditions->sol_conditions [Issue Found] sol_reagents Check purity of starting materials Verify fluorinating agent activity Ensure anhydrous conditions reagents->sol_reagents [Issue Found]

Caption: A decision tree for troubleshooting low yield in fluoropyridine synthesis.

References

Technical Support Center: Purification of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-nitropyridin-3-ol (CAS 136888-20-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Understanding the Chemistry: Potential Impurities

The synthesis of this compound typically involves the nitration of a 5-fluoro-2-hydroxypyridine precursor.[1] This electrophilic aromatic substitution reaction, while effective, can lead to a range of impurities that may complicate purification. Meticulous control over reaction parameters such as temperature, reagent concentration, and reaction time is crucial to minimize the formation of these byproducts.[1]

Common impurities can include:

  • Over-nitrated species: Dinitro- and even trinitro-pyridinol derivatives can form if the reaction conditions are too harsh.

  • Unreacted starting material: Incomplete nitration will leave residual 5-fluoro-2-hydroxypyridine in your crude product.

  • Positional isomers: While the directing effects of the hydroxyl and fluoro groups favor nitration at the 3-position, small amounts of other isomers may form.

  • Side-reaction products: Undesired reactions involving the pyridine ring can lead to a variety of other impurities.[1]

  • Colored impurities: The presence of residual nitrating agents or certain byproducts can impart a yellow or brown color to the final product.

The structural similarity of these impurities to the desired product often makes their removal challenging. The following sections provide detailed protocols and troubleshooting advice for the most common purification techniques: recrystallization and column chromatography.

Purification Workflow Overview

Here is a general workflow for the purification of this compound:

PurificationWorkflow Crude Crude Product (Post-synthesis work-up) TLC TLC Analysis (Assess impurity profile) Crude->TLC Decision Purity Acceptable? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (minor impurities) Column Column Chromatography Decision->Column No (major/multiple impurities) Pure Pure Product Decision->Pure Yes Recrystallization->TLC Column->TLC

Caption: A decision-making workflow for the purification of this compound.

Recrystallization: A Practical Guide

Recrystallization is often the first line of defense for purifying solid organic compounds. The key to a successful recrystallization is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[2]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the polar nature of the molecule (containing hydroxyl, nitro, and fluoro groups), polar protic and aprotic solvents are good starting points. We recommend screening the following solvents:

Solvent SystemRationale
Methanol/Water The compound is likely soluble in hot methanol and less soluble in cold. Water can be used as an anti-solvent.
Ethanol/Water Similar to methanol/water, offering a slightly different solubility profile.
Isopropanol A single solvent system that may provide the desired solubility differential between hot and cold conditions.
Ethyl Acetate/Hexane A more polar aprotic solvent with a non-polar anti-solvent. Good for less polar impurities.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point. To remedy this:

  • Add more solvent: This can lower the saturation point of the solution.

  • Cool the solution slowly: Rapid cooling encourages oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a different solvent system: Choose a solvent with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled. What's wrong?

A3: This is a common issue that can be resolved with a few techniques:

  • Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystallization.

  • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The recrystallized product is still colored. How can I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography: For High Purity

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles like positional isomers or over-nitrated products, column chromatography is the method of choice.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What stationary phase and mobile phase should I use for this compound?

A1: A normal-phase setup with silica gel as the stationary phase is recommended. For the mobile phase, a mixture of a non-polar and a polar solvent is ideal. A good starting point is a gradient elution with a hexane/ethyl acetate system.

Q2: How do I determine the right solvent ratio for the mobile phase?

A2: Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4.[2] This will ensure good separation on the column.

Recommended TLC Screening Solvents:

Solvent System (v/v)Expected Observation
10% Ethyl Acetate in HexaneProduct should have a low Rf.
30% Ethyl Acetate in HexaneRf of the product should increase.
50% Ethyl Acetate in HexaneA good starting point for column elution.

Q3: My compounds are running too fast/slow on the column. What should I do?

A3:

  • Too fast (high Rf): Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).

  • Too slow (low Rf): Increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

Q4: How can I separate the desired mono-nitrated product from dinitro- byproducts?

A4: Dinitro compounds are generally more polar than their mono-nitro counterparts. Therefore, in a normal-phase column, the dinitro impurities will elute after the desired mono-nitro product. A shallow gradient elution can effectively separate these compounds.

Experimental Protocol: Gradient Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 10% Ethyl Acetate in Hexane (2 column volumes)

    • 10% to 30% Ethyl Acetate in Hexane (linear gradient over 5 column volumes)

    • 30% to 50% Ethyl Acetate in Hexane (linear gradient over 5 column volumes)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyTroubleshooting Start Column Chromatography Issue Issue1 Poor Separation? Start->Issue1 Issue2 Product not Eluting? Start->Issue2 Issue3 Colored Impurities Co-elute? Start->Issue3 Sol1 Optimize Solvent System (TLC) Issue1->Sol1 Yes Sol2 Use a Shallower Gradient Issue1->Sol2 Yes Sol3 Increase Mobile Phase Polarity Issue2->Sol3 Yes Sol4 Consider a Different Stationary Phase (e.g., Alumina) Issue2->Sol4 Yes Sol5 Pre-treat with Activated Charcoal Issue3->Sol5 Yes Sol6 Consider Reversed-Phase Chromatography Issue3->Sol6 Yes

Caption: A troubleshooting decision tree for column chromatography of this compound.

Characterization of Purity

After purification, it is essential to confirm the purity of your this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. Trace solvent peaks are a common observation and tables of their chemical shifts are widely available.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

By following the guidance in this technical support center, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity compound for your research and development needs.

References

Validation & Comparative

A Comparative Guide to the Validation of 5-Fluoro-2-nitropyridin-3-ol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 5-Fluoro-2-nitropyridin-3-ol is a key building block in medicinal chemistry, and its purity must be rigorously controlled. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, offering supporting experimental data and a rationale for methodological choices.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have significant downstream consequences. These impurities may be unreacted starting materials, by-products of the synthesis, or degradation products.[1][2][3] Their presence can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the therapeutic efficacy and safety profile of the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality drug development.[4][5][6]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the main compound and its impurities.[5][6][7] This guide will explore a validated reverse-phase HPLC (RP-HPLC) method and compare its performance against a hypothetical alternative, highlighting the critical parameters that ensure a self-validating and trustworthy analytical system.

Experimental Workflow for HPLC Purity Validation

The validation of an analytical method is a formal and systematic process that demonstrates its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes parameters such as specificity, linearity, accuracy, precision, and robustness.[4][6][8]

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) SamplePrep Weigh & Dissolve this compound Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions StandardPrep->Injection SpikedSample Prepare Spiked Samples (Accuracy) SpikedSample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Robustness Robustness Detection->Robustness

Caption: Workflow for HPLC method validation of this compound.

Part 1: The Validated RP-HPLC Method

The development of a robust HPLC method hinges on the careful selection of chromatographic conditions to achieve optimal separation of the analyte from potential impurities. For polar, aromatic compounds like pyridine derivatives, a reverse-phase C18 column is a common and effective choice.[9][10]

Experimental Protocol: Validated Method

Objective: To establish and validate a precise and accurate RP-HPLC method for the purity determination of this compound.

Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid helps to control the pH and improve peak shape by suppressing the ionization of the hydroxyl group.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 20 minutesA gradient elution is crucial for separating impurities with a wide range of polarities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature improves reproducibility of retention times.
Detection UV at 280 nmThe nitropyridine chromophore exhibits strong absorbance in this region, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Part 2: Comparative Analysis with an Alternative Method

To illustrate the importance of a well-developed method, we compare the validated protocol with a hypothetical, less-optimized isocratic method.

Experimental Protocol: Alternative (Isocratic) Method

Objective: To demonstrate the potential limitations of a non-optimized isocratic HPLC method for purity analysis.

Chromatographic Conditions:

ParameterConditionPotential Limitation
Column C18, 4.6 x 150 mm, 5 µmSame as validated method.
Mobile Phase Acetonitrile/Water (60:40)An isocratic mobile phase may not effectively elute all impurities, leading to co-elution or late elution.
Flow Rate 1.0 mL/minSame as validated method.
Column Temperature AmbientFluctuations in ambient temperature can lead to shifts in retention time and affect reproducibility.
Detection UV at 254 nmWhile a common wavelength, it may not be the lambda max for the analyte, reducing sensitivity.
Injection Volume 10 µLSame as validated method.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)Same as validated method.
Comparative Data Presentation

The following table summarizes the hypothetical performance of the two methods based on key validation parameters.

Validation ParameterValidated Gradient MethodAlternative Isocratic MethodRationale for Superiority of Validated Method
Specificity Baseline separation of main peak from known impurities.Co-elution of a key impurity with the main peak.The gradient elution provides the necessary resolving power to separate closely eluting species.
Linearity (r²) > 0.999> 0.995A higher correlation coefficient indicates a more reliable quantitative relationship.
Accuracy (% Recovery) 99.5% - 100.8%97.2% - 103.5%Tighter recovery range demonstrates the method's ability to provide results closer to the true value.
Precision (%RSD) < 1.0%< 2.5%Lower relative standard deviation signifies greater consistency and reproducibility of the measurements.
Robustness Unaffected by minor changes in mobile phase composition and temperature.Significant shifts in retention time with small temperature variations.The validated method is more reliable for routine use in different laboratory environments.

Part 3: The Pillars of a Self-Validating System

A robust analytical method is a self-validating system where the experimental design and results inherently build trust in the data. This is achieved through a deep understanding of the underlying chemical principles and adherence to established validation guidelines.

Expertise & Experience: The "Why" Behind the Choices
  • Gradient Elution: For a synthetic intermediate, the impurity profile can be diverse. A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[8] An isocratic method, by contrast, may fail to elute strongly retained impurities, leading to their accumulation on the column and potential interference with subsequent analyses.

  • pH Control: The pKa of the hydroxyl group on the pyridine ring influences its retention behavior. Buffering the mobile phase with phosphoric acid ensures a consistent ionization state of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.[9]

  • Wavelength Selection: The choice of 280 nm is based on the UV spectrum of this compound, which would be determined during method development to ensure maximum sensitivity for both the main compound and potential impurities.

Trustworthiness Through System Suitability

Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution and evaluating parameters like peak asymmetry (tailing factor), theoretical plates, and the reproducibility of replicate injections. Passing SST criteria confirms that the chromatographic system is performing as expected on that day.

Authoritative Grounding & Comprehensive References

The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline on the validation of analytical procedures.[4][6] This guideline is the globally recognized standard for pharmaceutical analysis.[4][5]

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD LOD center->LOD Limit of Detection LOQ LOQ center->LOQ Limit of Quantitation Robustness Robustness center->Robustness

Caption: Interrelation of key validation parameters as per ICH guidelines.

Conclusion

The validation of an HPLC method for determining the purity of a critical intermediate like this compound is a multi-faceted process that demands scientific rigor and a deep understanding of chromatographic principles. As demonstrated, a well-developed gradient RP-HPLC method offers superior specificity, accuracy, and precision compared to a less-optimized isocratic approach. By adhering to the principles of method validation outlined by the ICH and carefully considering the chemical properties of the analyte, researchers can establish a trustworthy and reliable analytical method that ensures the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to the Quality Control of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-2-nitropyridin-3-ol (CAS No. 136888-20-5), also known by its tautomeric name 5-Fluoro-3-nitro-2-hydroxypyridine, is a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1][2][3] Its unique structure, featuring a fluorinated and nitrated pyridine core, makes it a valuable building block in medicinal chemistry.[4] However, the very reactivity that makes it useful also presents significant challenges in its synthesis and purification. For researchers and drug development professionals, ensuring the quality, purity, and structural integrity of this intermediate is not merely a procedural step but a foundational requirement for the success of multi-step syntheses and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the essential quality control (QC) parameters for this compound. We will move beyond a simple checklist of tests to explain the scientific rationale behind each parameter, compare the material against a key alternative, and provide actionable experimental protocols for immediate implementation in a laboratory setting.

The Imperative of Rigorous Quality Control

In complex synthetic pathways, the purity of each intermediate has a cascading effect. An impurity in a starting material like this compound can lead to the formation of undesired side products, reduce the yield of subsequent steps, and introduce complex purification challenges. Most critically, structurally related impurities can be carried through the entire synthesis to contaminate the final API, potentially altering its efficacy, toxicity profile, and stability. Regulatory bodies rightly place immense scrutiny on the control of such impurities.[5] Therefore, a robust QC strategy is the primary tool for risk mitigation and ensuring reproducible, high-quality results.

Core Quality Control Parameters & Specifications

A comprehensive Certificate of Analysis (CoA) for high-purity this compound should include the following tests. The acceptance criteria provided are typical for a high-grade (>98%) material suitable for pharmaceutical development.

Parameter Method Acceptance Criteria Expert Rationale & Field Insights
Appearance Visual InspectionLight yellow to yellow solidA significant deviation in color (e.g., dark brown or black) can indicate the presence of degradation products or residual synthetic reagents. This simple, rapid test serves as the first line of defense against a grossly impure batch.
Identity ¹H NMR SpectroscopySpectrum conforms to the reference structureThis is the definitive test for structural confirmation. It not only verifies the presence of the target molecule but can also reveal the presence of structural isomers and other proton-bearing impurities. The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable hydroxyl proton.
Identity Mass Spectrometry (MS)Mass spectrum shows the expected molecular ion peak (e.g., [M-H]⁻ at m/z 157.01 for ESI⁻)MS confirms the molecular weight of the compound, providing orthogonal verification of identity to complement NMR data. It is particularly sensitive for detecting impurities with different molecular weights.
Purity HPLC-UV (Area %)≥ 98.0%High-Performance Liquid Chromatography is the gold standard for quantifying the purity of organic compounds. It separates the main component from impurities, allowing for precise quantification. An area percentage of ≥98.0% is a common requirement for advanced intermediates.
Water Content Karl Fischer Titration≤ 0.5%Excess water can interfere with subsequent reactions, particularly those using water-sensitive reagents like organometallics or acyl chlorides. Controlling moisture content is critical for ensuring reaction stoichiometry and preventing unwanted side reactions.
Residual Solvents GC-HS (Headspace Gas Chromatography)Varies based on solvent (e.g., ≤ 3000 ppm for Ethyl Acetate)Solvents used in the final purification and crystallization steps can remain trapped in the solid material. GC-HS is used to identify and quantify these residual solvents, which are often regulated under guidelines like ICH Q3C.

Deep Dive: Understanding the Impurity Profile

The most likely impurities in this compound are directly related to its synthesis. A common route involves the nitration of 2-hydroxy-5-fluoropyridine using a mixture of nitric and sulfuric acids.[1] This process, if not meticulously controlled, can generate several key impurities.

Common Synthesis and Impurity Formation Pathway:

Synthesis_Impurities SM 2-Hydroxy-5-fluoropyridine (Starting Material) Nitration Nitration HNO₃ / H₂SO₄ SM->Nitration Product This compound (Target Product) Nitration->Product Desired Reaction Imp1 Unreacted Starting Material Nitration->Imp1 Incomplete Reaction Imp2 Dinitro Species (Over-nitration) Nitration->Imp2 Excess Nitrating Agent / High Temperature Imp3 Other Regioisomers (e.g., 3-Fluoro-5-nitropyridin-2-ol) Nitration->Imp3 Lack of Regioselectivity

Caption: Synthetic route to this compound and common impurity origins.

  • Unreacted Starting Material (2-hydroxy-5-fluoropyridine): Caused by an incomplete reaction, this impurity has a significantly different polarity and should be easily separable by HPLC. Its presence indicates suboptimal reaction conditions or insufficient reaction time.[1]

  • Over-nitration Products (Dinitropyridines): Harsh reaction conditions (excess nitrating agent or elevated temperatures) can lead to the addition of a second nitro group, creating highly energetic and undesirable impurities.[1]

  • Regioisomers: While the directing effects of the hydroxyl and fluoro groups favor nitration at the 3-position, a lack of precise temperature control can reduce regioselectivity, leading to the formation of other isomers, such as 3-Fluoro-5-nitropyridin-2-ol.[1]

Comparative Analysis: Differentiating from the 3-Fluoro-5-nitro Regioisomer

A critical aspect of QC is ensuring isomeric purity. The regioisomer 3-Fluoro-5-nitropyridin-2-ol (CAS 1033202-14-0) is a plausible and challenging impurity to distinguish.[6][7] While it has the same molecular weight, its distinct structure leads to different physicochemical properties that can be exploited for differentiation.

Parameter This compound (Target) 3-Fluoro-5-nitropyridin-2-ol (Isomer) [6]Rationale for Differentiation
CAS Number 136888-20-51033202-14-0Unique identifiers for each distinct chemical entity.
¹H NMR Two distinct aromatic proton signals with different chemical shifts and coupling constants due to the unique electronic environment.Two distinct aromatic proton signals, but their chemical shifts and coupling patterns will differ from the target compound due to the different substituent positions.The fluorine and nitro groups exert different electronic effects on the adjacent protons, making NMR a powerful tool for distinguishing isomers. The F-H coupling constants will be characteristic for each isomer.
HPLC Retention Time Rt (Target)Rt (Isomer) ≠ Rt (Target)The different placement of the polar nitro and hydroxyl groups relative to the fluorine atom will result in a different overall molecular polarity, leading to a different retention time on a reverse-phase HPLC column.
¹⁹F NMR A single resonance with a specific chemical shift.A single resonance but at a different chemical shift compared to the target isomer.The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent method for confirming the position of the fluorine atom.

Standard Operating Procedures (SOPs) for Key Analyses

Trustworthiness in analytical data comes from validated, reproducible methods. The following protocols are self-validating systems designed for robustness.

SOP 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its area percentage relative to all other detected peaks.

2. Materials & Reagents:

  • HPLC system with UV/PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)[8]

  • HPLC-grade Water[8]

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Sample: this compound

  • Diluent: 50:50 Acetonitrile/Water

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA scan 210-400 nm)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the diluent to prepare a ~0.5 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.

  • Analysis: Inject a blank (diluent) to ensure no system contamination. Then, inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5. System Suitability:

  • Tailing Factor: The main peak should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit >2000 theoretical plates for the main peak.

HPLC Analysis Workflow:

HPLC_Workflow Prep System Preparation (Equilibrate Column) Inject Injection Sequence (Blank -> Sample) Prep->Inject Sample Sample Preparation (Dissolve in Diluent) Sample->Inject Acquire Data Acquisition (Run Gradient Program) Inject->Acquire Process Data Processing (Integrate Peaks) Acquire->Process Report Report Result (Purity %) Process->Report

Caption: Standard workflow for HPLC purity analysis.

SOP 2: Identity Confirmation by ¹H NMR Spectroscopy

1. Objective: To confirm the chemical structure of this compound is consistent with the expected reference structure.

2. Materials & Reagents:

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Internal Standard (optional): Tetramethylsilane (TMS)

3. Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ directly in the NMR tube. Cap the tube and invert several times to ensure a homogeneous solution.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may include 16-32 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Spectral Analysis:

    • Chemical Shift (δ): Verify that the observed chemical shifts for the aromatic protons match the expected values for the structure.

    • Integration: Check that the relative integrals of the proton signals are consistent with the number of protons (e.g., a 1:1 ratio for the two aromatic protons).

    • Multiplicity & Coupling (J): Analyze the splitting patterns. The protons on the pyridine ring should appear as doublets of doublets due to coupling with each other (H-H coupling) and with the fluorine atom (H-F coupling). The hydroxyl proton will likely appear as a broad singlet.

    • Impurity Check: Examine the baseline for any unexpected signals that may indicate the presence of impurities.

For researchers and drug developers, treating this compound as a well-characterized, high-purity reagent is fundamental to achieving reliable and reproducible synthetic outcomes. The quality of this intermediate cannot be assumed; it must be verified. A multi-faceted QC approach combining chromatography for purity and spectroscopy for identity is essential. By understanding the synthetic origin of potential impurities and employing specific analytical methods to detect them—paying special attention to isomeric purity—scientists can build a foundation of quality that will persist throughout the entire drug development lifecycle.

References

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the landscape of pharmaceutical and agrochemical development, the precise arrangement of functional groups on a heterocyclic scaffold is paramount. It dictates not only the molecule's biological activity but also its synthetic accessibility, stability, and impurity profile. 5-Fluoro-2-nitropyridin-3-ol is a valuable substituted pyridine building block; its utility is intrinsically linked to the interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the nucleophilic hydroxyl group.[1][2] These features make it a key intermediate for constructing more complex, biologically active molecules.[3]

However, the success of any synthesis hinges on the quality of the starting materials. A Certificate of Analysis (CoA) is more than a quality control document; it is the foundational data sheet that validates the identity, purity, and integrity of a chemical entity. This guide provides an in-depth comparison of the analytical characterization of this compound against a critical structural isomer and common alternative, 3-Fluoro-2-nitropyridine .[4][5] Understanding the nuances in their respective CoAs is essential for anticipating reactivity, troubleshooting synthetic challenges, and ensuring the reproducibility of your research.

This guide is structured to walk you through a comprehensive analytical workflow, explaining not just the data but the scientific rationale behind the selection of each analytical technique. We will dissect a representative Certificate of Analysis, providing the experimental protocols necessary to validate these findings in your own laboratory.

Comparative Overview: Key Physicochemical Properties

Before delving into the instrumental analysis, a top-level comparison of the fundamental properties of these isomers is crucial. The presence and position of the hydroxyl group in our target compound create significant differences in polarity, melting point, and molecular weight compared to its non-hydroxylated counterpart.

PropertyThis compound (Target) 3-Fluoro-2-nitropyridine (Alternative) Rationale for Difference
CAS Number 136888-20-5 (for parent)[3]54231-35-5[4][5]Unique registry number for each distinct chemical structure.
Molecular Formula C₅H₃FN₂O₃C₅H₃FN₂O₂[4]Presence of an additional oxygen atom in the hydroxyl group.
Molecular Weight 158.09 g/mol 142.09 g/mol [4][5]The mass contribution of the additional oxygen atom.
Appearance Light yellow to yellow solid[3]Yellow to brown solid/crystals[4][6]Both compounds are colored due to the nitropyridine chromophore.
Melting Point Not widely reported, expected to be higher32-38 °C[4]The hydroxyl group allows for hydrogen bonding, significantly increasing the energy required to break the crystal lattice.
Purity (Typical) ≥97% (HPLC)≥97% (HPLC)[4]Standard purity for commercially available fine chemical intermediates.

Certificate of Analysis (CoA): A Detailed Comparison

Below is a model Certificate of Analysis that outlines the critical quality control tests for this compound, with comparative data and insights provided for 3-Fluoro-2-nitropyridine.

Representative Certificate of Analysis

ParameterSpecificationResult: this compound Comparative Data: 3-Fluoro-2-nitropyridine
Appearance Yellow to Brown SolidConforms (Yellow Solid)Conforms (Yellow Crystalline Solid)[6]
Identity by ¹H NMR Conforms to StructureConformsConforms to Structure[7][8]
Identity by Mass Spec Conforms to StructureConformsConforms to Structure[7]
Purity by HPLC (AUC) ≥ 97.0%98.5%98.9%[4]

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5] For nitropyridine derivatives, a reverse-phase C18 column is typically effective. The choice of a gradient elution is crucial for resolving not only the main analyte but also potential impurities, which may include starting materials from the synthesis (e.g., 2-hydroxy-5-fluoropyridine) or undesired positional isomers formed during the nitration process.[3] An acidic mobile phase (e.g., using formic or trifluoroacetic acid) ensures that the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC Purity Assay
  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Trustworthiness: This protocol is self-validating. The use of a DAD allows for peak purity analysis, where the UV-Vis spectrum is checked across the entire peak. A consistent spectrum indicates a pure, co-elution-free peak. The long gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are detected.

Data Interpretation and Comparison
  • This compound: Due to the polar hydroxyl group, this compound will have a shorter retention time than its non-hydroxylated counterpart under reverse-phase conditions. We would expect its peak to appear earlier in the chromatogram.

  • 3-Fluoro-2-nitropyridine: Being less polar, it will interact more strongly with the C18 stationary phase and thus have a longer retention time.

The purity is calculated based on the Area Under the Curve (AUC) for the main peak as a percentage of the total area of all observed peaks. A result of ≥ 97.0% is standard for high-quality intermediates.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh 1. Weigh Sample (~1mg) s_dissolve 2. Dissolve in Diluent s_weigh->s_dissolve s_inject 3. Inject 5µL s_dissolve->s_inject s_separate 4. Gradient Separation (C18 Column) s_inject->s_separate s_detect 5. DAD Detection (254 nm) s_separate->s_detect s_integrate 6. Integrate Peaks s_detect->s_integrate s_calculate 7. Calculate % Area s_integrate->s_calculate s_report Final Report s_calculate->s_report Purity ≥ 97.0%

HPLC Purity Analysis Workflow.

Section 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. For fluorinated pyridines, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and environment. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the nitro, fluoro, and hydroxyl substituents.

Experimental Protocol: NMR Analysis
  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve both analytes and to observe the exchangeable hydroxyl proton.

  • ¹H NMR: Acquire 16 scans, referencing the residual DMSO peak at δ 2.50 ppm.

  • ¹⁹F NMR: Acquire 64 scans. No external standard is required for simple identification.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

Trustworthiness: The combination of ¹H and ¹⁹F NMR provides a unique fingerprint for each isomer. The observed coupling patterns between protons and fluorine (H-F coupling) and between different protons (H-H coupling) must match the expected pattern from the chemical structure, providing a self-validating system for identity confirmation.

Data Interpretation and Comparison
NucleusExpected ¹H NMR Data: this compound Expected ¹H NMR Data: 3-Fluoro-2-nitropyridine
Pyridine Protons Two distinct aromatic protons, likely appearing as doublets of doublets due to H-H and H-F coupling.Three distinct aromatic protons, with complex splitting patterns due to coupling with each other and the fluorine atom.
Hydroxyl Proton A broad singlet, its chemical shift being concentration and temperature-dependent. This peak will disappear upon D₂O exchange.No hydroxyl proton present.
NucleusExpected ¹⁹F NMR Data: this compound Expected ¹⁹F NMR Data: 3-Fluoro-2-nitropyridine
Fluorine Signal A single resonance, split into a doublet of doublets by the two neighboring aromatic protons.A single resonance, also showing complex splitting from coupling to its neighboring protons. The chemical shift will differ significantly from the hydroxylated analog due to the different electronic environment.

The key differentiator is the presence of the exchangeable hydroxyl proton in the ¹H NMR spectrum of this compound, which will be absent in the spectrum of 3-Fluoro-2-nitropyridine.

Section 3: Identity Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. For halogenated compounds, MS is particularly powerful. Fluorine is monoisotopic (¹⁹F), but its presence can be confirmed through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

Experimental Protocol: Mass Spectrometry
  • Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for these polar molecules.

  • Analysis: The sample, diluted in an appropriate solvent like methanol, is infused directly or analyzed via LC-MS.

  • Data Acquired: Full scan from m/z 50 to 500.

Trustworthiness: The protocol is self-validating through the principle of accurate mass measurement. The observed mass must match the calculated theoretical mass for the protonated molecule [M+H]⁺ within a very narrow tolerance (typically < 5 ppm), which is statistically improbable for other elemental compositions.

Data Interpretation and Comparison
AnalyteCalculated [M+H]⁺ (Monoisotopic) Expected Observed m/z
This compound 159.0150159.0150 ± 5 ppm
3-Fluoro-2-nitropyridine 143.0200143.0200 ± 5 ppm

The 16-unit mass difference is a clear and unambiguous differentiator between the two compounds, corresponding precisely to the mass of an oxygen atom.

Analysis_Logic cluster_coa Certificate of Analysis Validation cluster_questions Key Scientific Questions Purity Purity (HPLC) Result Material Accepted for R&D Purity->Result ≥ 97.0% Identity Identity (NMR & MS) Identity->Result Structure Confirmed Appearance Appearance Appearance->Result Conforms Q_Purity Is the material pure enough? Q_Purity->Purity Q_Identity Is it the correct molecule? Q_Identity->Identity Q_Appearance Is there gross contamination? Q_Appearance->Appearance

Logical Flow of CoA Validation.

Conclusion and Recommendations

This guide demonstrates that a thorough evaluation of a Certificate of Analysis, grounded in a solid understanding of the underlying analytical principles, is critical for any researcher. When comparing This compound and its structural alternative 3-Fluoro-2-nitropyridine , the key differentiators are clear:

  • Purity (HPLC): While both should meet a high purity standard (>97%), their retention times will differ significantly due to the polarity difference imparted by the hydroxyl group.

  • Identity (NMR): The ¹H NMR spectrum of this compound will uniquely feature a broad, exchangeable proton signal from its hydroxyl group.

  • Identity (MS): A clear 16-unit mass difference in their respective molecular ions provides unambiguous confirmation of the presence or absence of the hydroxyl group.

For drug development professionals, sourcing intermediates based on a comprehensive and well-understood CoA is a non-negotiable aspect of risk management. It ensures the integrity of your synthetic route, the quality of your final product, and the reproducibility of your results. Always insist on a CoA that provides not just the results, but sufficient detail to understand how they were generated.

References

A Comparative Guide to the Synthesis of 5-Fluoro-2-nitropyridin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-nitropyridin-3-ol in Medicinal Chemistry

This compound is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical agents. The strategic placement of the fluoro, nitro, and hydroxyl groups on the pyridine ring imparts unique electronic properties and provides multiple points for further functionalization. This makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology, neurobiology, and infectious diseases. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparison of the most relevant synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research and development needs.

Comparative Analysis of Synthetic Routes

This guide will focus on three primary synthetic strategies for the preparation of this compound:

  • Route A: Direct Nitration of 2-Hydroxy-5-fluoropyridine. This is a convergent and direct approach, relying on the electrophilic nitration of a commercially available starting material.

  • Route B: Multi-step Synthesis from 2-Aminopyridine. A longer, more classical approach that builds the desired functionality in a stepwise manner, offering flexibility but requiring more synthetic transformations.

  • Route C: Three-Component Ring Transformation (TCRT). A modern and elegant approach for the de novo synthesis of highly substituted pyridines, offering high efficiency and modularity.

The following sections will delve into the mechanistic rationale, experimental protocols, and a comparative analysis of these routes.

Route A: Direct Nitration of 2-Hydroxy-5-fluoropyridine

This is arguably the most straightforward and commonly employed method for the synthesis of this compound. The strategy relies on the electrophilic substitution of a nitro group onto the electron-rich pyridine ring of 2-hydroxy-5-fluoropyridine.

Mechanistic Rationale

The hydroxyl group at the 2-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2-hydroxy-5-fluoropyridine, the 3-position is activated for nitration. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction conditions must be carefully controlled to prevent over-nitration and other side reactions.[1]

Experimental Protocol
  • Materials: 2-Hydroxy-5-fluoropyridine, concentrated sulfuric acid (98%), fuming nitric acid (>90%).

  • Procedure:

    • To a stirred solution of 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) in concentrated sulfuric acid (2.7 mL), cooled in an ice bath, is slowly added a pre-mixed and cooled solution of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL).

    • The reaction mixture is allowed to gradually warm to room temperature and is then heated to 85°C for 2 hours.

    • After cooling, the reaction mixture is carefully poured into ice water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound as a yellow solid.[2]

  • Yield: 43%[2]

Data Summary
ParameterValueReference
Starting Material2-Hydroxy-5-fluoropyridine[2]
Key ReagentsConc. H₂SO₄, Fuming HNO₃[2]
Reaction Time~3 hours[2]
Reaction Temperature0°C to 85°C[2]
Reported Yield43%[2]
PurityNot specified, requires purification

Visualization of Route A

Route A start 2-Hydroxy-5-fluoropyridine product This compound start->product Conc. H₂SO₄, Fuming HNO₃ 85°C, 2h

Caption: Direct nitration of 2-hydroxy-5-fluoropyridine.

Route B: Multi-step Synthesis from 2-Aminopyridine

This classical, linear synthesis builds the target molecule through a series of well-established transformations. While longer than the direct nitration route, it offers the advantage of utilizing a very common and inexpensive starting material, 2-aminopyridine.

Mechanistic Rationale

This route involves a sequence of reactions, each with a distinct mechanism:

  • Nitration of 2-aminopyridine: The amino group is first protected, typically by acetylation, to prevent its oxidation and to moderate its activating effect. The acetylated compound is then nitrated, primarily at the 5-position.

  • Reduction of the nitro group: The newly introduced nitro group is reduced to an amino group.

  • Diazotization and Fluorination (Schiemann Reaction): The amino group at the 5-position is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to install the fluorine atom.[3][4]

  • Hydrolysis of the acetyl group: The protecting acetyl group is removed to yield 2-amino-5-fluoropyridine.

  • Conversion of the 2-amino group to a 2-nitro group: This can be achieved by diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer reaction) or through oxidation. A reported method uses hydrogen peroxide in concentrated sulfuric acid.[5]

  • Introduction of the 3-hydroxyl group: This is the most challenging step in this sequence. One potential method is the photochemical valence isomerization of the corresponding pyridine N-oxide, which can offer high regioselectivity for the C3 position.[6]

Experimental Protocol (Illustrative)

This is a multi-step synthesis, and each step requires careful execution and purification. The following is a condensed representation of the key transformations.

  • Step 1-4: Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine

    • A multi-step process involving nitration, acetylation, reduction, diazotization (Schiemann reaction), and hydrolysis.[3][4][7] The overall yield for this sequence is approximately 42.8%.[7]

  • Step 5: Synthesis of 5-Fluoro-2-nitropyridine from 2-Amino-5-fluoropyridine

    • To concentrated H₂SO₄ at 0°C, add 3% H₂O₂. To this solution at 0°C, add 2-amino-5-fluoropyridine. The mixture is warmed to room temperature and stirred for 20 hours. The product is extracted with ethyl acetate.[5]

    • Yield: 77%[5]

  • Step 6: Hydroxylation of 5-Fluoro-2-nitropyridine (Conceptual)

    • Formation of the corresponding N-oxide followed by photochemical rearrangement could potentially yield the desired 3-hydroxy product.[6][8] This step would require significant optimization and is a key challenge of this route.

Data Summary
ParameterValueReference
Starting Material2-Aminopyridine[3][4]
Key TransformationsNitration, Reduction, Diazotization, Fluorination, Oxidation, Hydroxylation[3][4][5][6][7][8]
Overall YieldVariable, estimated to be low due to the number of steps.
ComplexityHigh, multiple steps requiring purification.

Visualization of Route B

Route B cluster_0 Synthesis of 2-Amino-5-fluoropyridine cluster_1 Final Transformations start 2-Aminopyridine step1 Nitration, Acetylation, Reduction, Diazotization, Fluorination, Hydrolysis start->step1 Multi-step intermediate1 2-Amino-5-fluoropyridine step1->intermediate1 step2 H₂O₂ / H₂SO₄ intermediate1->step2 intermediate2 5-Fluoro-2-nitropyridine step2->intermediate2 step3 Hydroxylation (e.g., via N-oxide) intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis from 2-aminopyridine.

Route C: Three-Component Ring Transformation (TCRT)

This modern synthetic strategy allows for the de novo construction of the pyridine ring from acyclic precursors. It offers high efficiency and the ability to introduce multiple substituents in a single, convergent step.

Mechanistic Rationale

The three-component ring transformation for the synthesis of nitropyridines typically involves the reaction of a dinitropyridone with a ketone and a source of ammonia. The dinitropyridone serves as a synthetic equivalent of unstable nitromalonaldehyde. The reaction proceeds through a complex cascade of nucleophilic additions, cyclizations, and eliminations to form the final substituted nitropyridine product.[9] This approach is highly modular, as the choice of ketone and other components can be varied to produce a wide range of substituted pyridines.

Experimental Protocol (General)
  • General Procedure:

    • A mixture of 1-methyl-3,5-dinitro-2-pyridone, a suitable ketone (e.g., a fluorinated alpha-hydroxy ketone), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent is heated.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.[9]

Data Summary
ParameterValueReference
Starting MaterialsDinitropyridone, Ketone, Ammonia source[9]
Key TransformationThree-component ring transformation[9]
ComplexityModerate to high, requires synthesis of a specific ketone precursor.
Potential AdvantagesHigh efficiency, modularity, convergent.[9]

Visualization of Route C

Route C start1 Dinitropyridone product This compound start1->product Three-Component Ring Transformation start2 Fluorinated α-hydroxy ketone start2->product Three-Component Ring Transformation start3 Ammonia Source start3->product Three-Component Ring Transformation

Caption: Conceptual three-component synthesis.

Overall Comparison and Conclusion

FeatureRoute A: Direct NitrationRoute B: Multi-step from 2-APRoute C: TCRT
Starting Materials 2-Hydroxy-5-fluoropyridine2-AminopyridineDinitropyridone, custom ketone
Number of Steps 16+1 (after precursor synthesis)
Overall Yield Moderate (43%)Low (multi-step losses)Potentially high
Scalability GoodModeratePotentially good, but requires precursor scale-up
Safety Concerns Use of fuming nitric acidMultiple hazardous reagentsDependent on specific reagents
Cost-Effectiveness Dependent on starting material costInexpensive starting material, but high process costDependent on precursor synthesis cost
Flexibility LowHigh (many intermediates)High (modular)

For the rapid and straightforward synthesis of this compound, Route A (Direct Nitration) is the most practical and well-documented method, especially if the starting material, 2-hydroxy-5-fluoropyridine, is readily available and cost-effective.

Route B (Multi-step synthesis from 2-Aminopyridine) , while starting from a cheap and abundant material, is significantly more laborious and likely to result in a lower overall yield. The final hydroxylation step also presents a significant synthetic challenge that would require dedicated research and development.

Route C (Three-Component Ring Transformation) represents a modern and powerful approach for the synthesis of highly substituted pyridines. While it may not be the most direct route for this specific target without a readily available ketone precursor, it offers significant potential for the synthesis of analogs and derivatives. For research groups with expertise in methodology development, exploring a TCRT approach could lead to a highly efficient and novel synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the availability and cost of starting materials, the timeline, and the synthetic chemistry expertise of the research team.

References

A Technical Guide to Benchmarking N-Terminal Amino Acid Derivatization Reagents: A Comparative Analysis of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of reagents used for the derivatization of N-terminal amino acids, a critical step in protein and peptide characterization. We will benchmark the novel reagent, 5-Fluoro-2-nitropyridin-3-ol, against the historically significant Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) and the widely used Dansyl Chloride. This document is structured to provide not only a theoretical comparison based on chemical principles but also a practical framework for researchers to conduct their own benchmarking studies.

Introduction: The Critical Role of N-Terminal Analysis

The precise identification of the N-terminal amino acid is fundamental to protein and peptide analysis. It serves to confirm the identity and integrity of a protein, aids in the elucidation of its primary structure, and is a crucial quality control parameter in the development of therapeutic proteins. The archetypal method for N-terminal analysis involves the chemical derivatization of the free α-amino group, followed by cleavage and identification of the modified amino acid.

The ideal derivatization reagent should exhibit several key characteristics:

  • High Reactivity: The reaction with the N-terminal amino group should be rapid and efficient under mild conditions to prevent peptide degradation.

  • Specificity: The reagent should selectively react with the α-amino group of the N-terminus over the ε-amino group of lysine residues.

  • Stable Adduct Formation: The resulting derivative of the N-terminal amino acid must be stable to the conditions of subsequent peptide hydrolysis.

  • Sensitive Detection: The derivatized amino acid should be readily detectable at low concentrations using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

This guide will focus on a comparative evaluation of three such reagents, with a particular emphasis on providing a framework to assess the performance of the lesser-known this compound.

The Established Players: Sanger's Reagent and Dansyl Chloride

Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene - DNFB)

Developed by Frederick Sanger in his pioneering work on the sequencing of insulin, 1-Fluoro-2,4-dinitrobenzene (DNFB) is a foundational reagent in protein chemistry.[1]

Reaction Principle: DNFB reacts with the N-terminal amino group of a peptide via a nucleophilic aromatic substitution (SNAr) mechanism under mildly alkaline conditions.[1][2] The electron-withdrawing nitro groups activate the benzene ring to nucleophilic attack by the deprotonated amino group, leading to the displacement of the fluoride ion and the formation of a stable, yellow 2,4-dinitrophenyl (DNP) derivative.[1]

DOT Diagram: Sanger's Reagent Reaction Mechanism

sanger_reaction reagents Peptide (N-terminal amino group) + Sanger's Reagent (DNFB) intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack product DNP-Peptide + F⁻ intermediate->product Loss of Fluoride

Caption: Nucleophilic aromatic substitution of DNFB with an N-terminal amino group.

Performance Characteristics:

  • Advantages: Robust and well-characterized reaction. The resulting DNP-amino acids are readily detectable by UV-Vis spectrophotometry due to their yellow color.[1]

  • Disadvantages: Relatively low sensitivity compared to fluorescent methods. The DNP derivatives of some amino acids are prone to degradation during acid hydrolysis.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride was introduced as a more sensitive alternative to Sanger's reagent.[3][4]

Reaction Principle: Dansyl chloride reacts with the N-terminal amino group under alkaline conditions to form a highly fluorescent N-dansyl-amino acid derivative.[3][4] The sulfonamide bond formed is resistant to acid hydrolysis.[4]

DOT Diagram: Dansyl Chloride Reaction Workflow

dansyl_workflow start Peptide + Dansyl Chloride reaction Reaction at Alkaline pH start->reaction hydrolysis Acid Hydrolysis (6M HCl) reaction->hydrolysis separation TLC or HPLC Separation hydrolysis->separation detection Fluorescence Detection separation->detection

Caption: Workflow for N-terminal analysis using Dansyl Chloride.

Performance Characteristics:

  • Advantages: High sensitivity due to the fluorescent nature of the dansyl group, allowing for detection in the picomole range.[3] The dansyl-amino acids are generally stable.

  • Disadvantages: The fluorescence quantum yield can be influenced by the solvent environment.

The Challenger: this compound

This compound is a heterocyclic compound with structural features that suggest its potential as a derivatization reagent for N-terminal amino acid analysis.

Hypothesized Reaction Principle: Similar to Sanger's reagent, this compound is expected to react with N-terminal amino groups via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The fluorine atom is an excellent leaving group in SNAr reactions.[2] The presence of the hydroxyl group may influence the reactivity and the spectroscopic properties of the resulting derivative.

DOT Diagram: Hypothesized Reaction of this compound

new_reagent_reaction reagents Peptide (N-terminal) + this compound product Derivatized Peptide + F⁻ reagents->product Nucleophilic Aromatic Substitution

Caption: Proposed reaction of this compound with a peptide.

Anticipated Performance and Rationale for Benchmarking:

  • Potential for Enhanced Reactivity: The fluorine atom in the 2-position of the pyridine ring is expected to be a very good leaving group, potentially leading to faster reaction kinetics compared to DNFB.

  • Modified Spectroscopic Properties: The resulting 2-nitropyridin-3-ol derivative of the amino acid may possess unique UV-Vis or fluorescent properties that could be advantageous for detection. The hydroxyl group could potentially be exploited for further derivatization or to modulate the solubility of the adduct.

  • Need for Empirical Validation: To date, there is a lack of published, direct comparative data on the performance of this compound as an N-terminal derivatization reagent. Therefore, a systematic benchmarking study is essential to evaluate its efficacy.

Proposed Experimental Framework for a Comparative Study

To objectively assess the performance of this compound, we propose a head-to-head comparison with Sanger's Reagent and Dansyl Chloride using a standard peptide.

Materials and Reagents
  • Model Peptide: A commercially available, purified peptide with a known N-terminal amino acid (e.g., Angiotensin I or Bradykinin).

  • Derivatization Reagents:

    • This compound

    • 1-Fluoro-2,4-dinitrobenzene (DNFB)

    • Dansyl Chloride

  • Buffers and Solvents: Sodium bicarbonate buffer (pH 8.5), acetone, 6 M Hydrochloric acid, HPLC-grade acetonitrile, and water.

  • Analytical Standards: A standard mixture of DNP-amino acids and dansyl-amino acids.

Experimental Protocols

Step 1: Derivatization of the Model Peptide

  • For each reagent:

    • Dissolve a known amount of the model peptide in the sodium bicarbonate buffer.

    • Add a solution of the respective derivatization reagent in acetone.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress over time by taking aliquots for HPLC analysis.

Step 2: Hydrolysis of the Derivatized Peptide

  • After the reaction is complete, evaporate the solvent.

  • Add 6 M HCl to the dried residue.

  • Hydrolyze the peptide under vacuum at 110°C for 16-24 hours.

Step 3: Analysis of the Derivatized N-Terminal Amino Acid

  • Dry the hydrolysate to remove the HCl.

  • Redissolve the sample in a suitable solvent.

  • Analyze the sample by Reverse-Phase HPLC (RP-HPLC) with both UV-Vis and fluorescence detectors.

  • Identify the derivatized N-terminal amino acid by comparing its retention time and spectral properties with those of the analytical standards.

Key Performance Indicators for Comparison

The following parameters should be carefully measured and compared for each reagent:

Performance Indicator Method of Evaluation Rationale
Reaction Kinetics HPLC analysis of the disappearance of the starting peptide and the appearance of the derivatized product at different time points.A faster reaction time is desirable to minimize potential side reactions and sample degradation.
Derivatization Yield Quantitative HPLC analysis of the derivatized N-terminal amino acid after hydrolysis, compared to the initial amount of peptide.Higher yields indicate a more efficient and reliable derivatization process.
Stability of the Derivative Analysis of the derivatized amino acid standard after subjecting it to the same hydrolysis conditions.The derivative must be stable to the harsh conditions of acid hydrolysis to allow for accurate quantification.
Sensitivity of Detection Determination of the limit of detection (LOD) and limit of quantification (LOQ) for the derivatized amino acid using HPLC with UV-Vis and fluorescence detection.Higher sensitivity allows for the analysis of smaller sample amounts.
Ease of Handling and Safety Assessment of the reagent's stability, solubility, and known toxicity.Practical considerations are important for routine laboratory use.

Concluding Remarks and Future Outlook

This guide provides a comprehensive framework for the objective comparison of this compound with established N-terminal derivatization reagents. While the theoretical considerations suggest that this compound holds promise as a reactive and potentially sensitive labeling agent, rigorous experimental validation is paramount.

The proposed benchmarking study will provide the necessary data to ascertain its true utility in the field of protein and peptide analysis. The results of such a study could pave the way for the adoption of a new, efficient tool for researchers and professionals in drug development and the broader life sciences.

References

A Comparative Guide to the Stability of 5-Fluoro-2-nitropyridin-3-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug discovery and development, the selection of stable chemical intermediates is paramount. The stability of a molecule not only dictates its shelf-life and storage conditions but also profoundly impacts the reproducibility of experimental results and the impurity profile of synthesized active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the stability of 5-Fluoro-2-nitropyridin-3-ol, a key building block in medicinal chemistry, against its non-fluorinated counterpart, 2-nitro-3-hydroxypyridine.

The insights presented herein are grounded in established principles of chemical reactivity and degradation pathways, supplemented with illustrative experimental data to guide your research and development endeavors.

The Significance of Fluorination in Molecular Stability

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, a principle that often translates to improved pharmacokinetic profiles of drug candidates. This guide will explore whether this stabilizing effect extends to the bulk chemical stability of the intermediate itself under various stress conditions.

Our comparative analysis will focus on:

  • This compound: The subject of our investigation.

  • 2-Nitro-3-hydroxypyridine: The non-fluorinated analogue, serving as a baseline for comparison.

We will assess their predicted stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Predicted Degradation Pathways

The anticipated degradation pathways for both molecules are influenced by the interplay of their functional groups: the pyridine ring, the nitro group, and the hydroxyl group. The presence of a fluorine atom in this compound is expected to modulate these pathways.

cluster_0 This compound Degradation cluster_1 2-Nitro-3-hydroxypyridine Degradation A This compound B Hydrolysis (Defluorination/Denitration) A->B Acid/Base C Oxidation (Ring Opening) A->C Oxidizing Agent D Photolysis (Nitro Group Reduction) A->D UV Light X 2-Nitro-3-hydroxypyridine Y Hydrolysis (Denitration) X->Y Acid/Base Z Oxidation (Ring Opening/Hydroxylation) X->Z Oxidizing Agent W Photolysis (Nitro Group Reduction/Polymerization) X->W UV Light compound Prepare Stock Solutions (Compound in Acetonitrile) stress Stress Conditions compound->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (80°C, Solid State) stress->thermal photo Photolytic Stress (ICH Q1B Option 2) stress->photo analysis Analysis by Stability-Indicating UPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify Degradation & Identify Degradants analysis->data

A Senior Application Scientist's Guide to the Cross-Reactivity of 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a bioconjugation reagent is a critical decision that profoundly impacts the outcome of their experiments. An ideal reagent offers not only high reactivity towards the intended target but also minimal cross-reactivity with other nucleophiles, ensuring the homogeneity and desired functionality of the resulting conjugate. This guide provides an in-depth technical comparison of 5-Fluoro-2-nitropyridin-3-ol, a potentially valuable reagent for selective modification, against established alternatives. We will explore its theoretical reactivity, present a framework for its experimental validation, and offer detailed protocols to empower researchers to make informed decisions.

Understanding the Reactivity of this compound: A Mechanistic Perspective

This compound belongs to the class of electron-deficient heteroaromatic compounds. The pyridine ring is inherently electron-poor, and this effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement makes the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity.[1][2]

For this compound, there are several potential sites for nucleophilic attack. The positions ortho and para to the nitro group are the most activated.[1] Therefore, we can hypothesize that the C4 and C6 positions are the most likely sites of reaction. The fluorine atom at C5 is a potential leaving group, as is the nitro group at C2, and potentially the hydroxyl group at C3, though the latter is less likely under typical bioconjugation conditions.

The key to selective modification lies in the interplay between the inherent reactivity of the positions on the pyridine ring and the nucleophilicity of the amino acid side chains under specific reaction conditions, primarily pH. The pKa of the nucleophile is a critical factor; for a reaction to proceed efficiently, the nucleophile should be in its deprotonated, more reactive form.[3]

  • Cysteine: The thiol side chain of cysteine has a typical pKa in the range of 8.0-9.0 in proteins, although this can be significantly lower in specific microenvironments.[4][5][6][7] At physiological pH (~7.4), a significant portion of cysteine residues exist as the highly nucleophilic thiolate anion (S⁻), making them prime targets for electrophilic reagents.[8]

  • Lysine: The ε-amino group of lysine has a much higher pKa, typically around 10.5.[9][10] Consequently, at neutral pH, the vast majority of lysine residues are protonated (–NH₃⁺) and thus, are poor nucleophiles. Reactivity with amines generally requires a higher pH to deprotonate the amino group.[11]

Based on these principles, we can postulate that this compound is likely to be highly reactive towards cysteine residues at physiological pH, with the potential for cross-reactivity with other nucleophiles like lysine at elevated pH.

Comparative Analysis: Benchmarking Against the Gold Standards

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized reagents with distinct mechanisms of action.

  • Maleimides (e.g., N-ethylmaleimide): These are the most widely used thiol-reactive reagents. They react with thiols via a Michael addition mechanism, forming a stable thioether bond.[12][13][14] Maleimides are known for their high selectivity for thiols over amines at a pH range of 6.5-7.5.[11] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability, and side reactions with the N-terminal amine of a cysteine can lead to thiazine rearrangement.[12]

  • Iodoacetamides (e.g., Iodoacetamide): These reagents react with thiols through an SN2 mechanism, forming a very stable thioether bond.[15][16] While highly effective, iodoacetamides can exhibit some cross-reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH and longer reaction times.[17]

  • Perfluorophenyl Azides (PFPAs): These are photo-reactive crosslinkers that, upon activation with UV light, form highly reactive nitrenes. These nitrenes can react with a wide range of C-H, N-H, and C=C bonds, making them non-selective but useful for mapping surface interactions.[18][19][20][21] Including a non-selective reagent in our comparison will serve as a baseline for the selectivity of the other compounds.

The following table summarizes the key characteristics of these reagents, providing a framework for our comparative experimental design.

FeatureThis compound (Hypothesized)MaleimideIodoacetamidePerfluorophenyl Azide
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Michael AdditionSN2 AlkylationPhot-activated Nitrene Insertion
Primary Target Thiols (Cysteine)Thiols (Cysteine)Thiols (Cysteine)Multiple (C-H, N-H, etc.)
Selectivity Potentially high for thiols at neutral pHHigh for thiols at pH 6.5-7.5Good for thiols, some off-targetLow
Bond Stability Stable ThioetherStable, but potential for retro-MichaelVery Stable ThioetherStable C-N or C-C
Reaction Conditions Mild, pH-dependentMild, pH 6.5-7.5Mild, pH 7-8.5UV light activation

Experimental Design for Cross-Reactivity Profiling

To rigorously assess the cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive comparison with the alternative reagents.

Kinetic Analysis with Model Nucleophiles

This experiment aims to determine the reaction rates of each reagent with individual amino acids, providing a quantitative measure of their intrinsic reactivity.

Experimental Workflow:

G start Synthesize Model Peptide (e.g., ACGKW) react React Peptide with Reagents start->react analyze Analyze Reaction Products by LC-MS/MS react->analyze identify Identify Sites of Modification analyze->identify quantify Quantify Relative Modification of Each Residue identify->quantify pH pH 7.4 Time 1 hour Temp 25°C R1 This compound R2 N-ethylmaleimide R3 Iodoacetamide R4 Perfluorophenyl Azide + UV G A React Reagents with Glutathione (GSH) B Incubate Conjugates in Human Plasma A->B C Incubate Conjugates in High DTT A->C D Monitor Conjugate Integrity by HPLC over 48h B->D C->D

References

Safety Operating Guide

5-Fluoro-2-nitropyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 5-Fluoro-2-nitropyridin-3-ol and Related Compounds

This document provides a comprehensive protocol for the safe handling and disposal of this compound. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and functional understanding of the required safety practices.

Core Hazard Analysis and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical structure, featuring a fluorinated pyridine ring activated by a nitro group, suggests specific toxicological and reactive hazards. The primary risks are associated with irritation and acute toxicity.

Based on data from close structural analogs, the compound should be treated as hazardous, possessing the characteristics outlined in the table below.[1][2][3][4]

Table 1: GHS Hazard Profile for this compound Analogs

Hazard ClassGHS CodeDescriptionCausality and Experimental Insight
Acute Toxicity (Oral)H302Harmful if swallowed.The nitroaromatic structure can interfere with metabolic processes, leading to systemic toxicity if ingested.
Skin IrritationH315Causes skin irritation.[1][2][3][4]Aromatic compounds, particularly those with electron-withdrawing groups like the nitro group, can interact with skin proteins and lipids, causing irritation.
Eye IrritationH319Causes serious eye irritation.[1][2][3][4]The fine, crystalline nature of this compound and its chemical reactivity can cause significant mechanical and chemical irritation to sensitive eye tissues.
Acute Toxicity (Inhalation)H332Harmful if inhaled.As a solid powder, fine particulates can be inhaled, leading to respiratory tract irritation and potential systemic absorption.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3][4]Inhaled particles can directly irritate the mucosal surfaces of the respiratory system.

Hazardous Decomposition: In the event of a fire, thermal decomposition will likely release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][6][7] The presence of fluorine is a critical consideration, as hydrogen fluoride is extremely corrosive and toxic.

Pre-Disposal Safety Operations: Your First Line of Defense

Before any waste handling begins, establishing a controlled and safe environment is essential. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and disposal operations involving this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][8] This is non-negotiable and serves as the primary barrier to prevent the inhalation of airborne particulates. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][7]

Required Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the hazards identified in Section 1.

Table 2: Mandatory PPE for Handling this compound Waste

Protection TypeSpecificationRationale for Use
Eye Protection Chemical safety goggles with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][8]Protects against accidental splashes of solvents used for decontamination and airborne dust of the chemical, preventing serious eye irritation.
Hand Protection Nitrile rubber gloves.[2]Provides a barrier against skin contact. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[3]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for the disposal of this compound is that it is a regulated hazardous chemical waste. It must not be disposed of in standard trash or down the drain.[3][5][7] Disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9]

Waste Containerization
  • Select a Proper Container: Choose a container made of compatible material (e.g., high-density polyethylene - HDPE) with a tightly sealing screw cap. The container must be clean, dry, and in good condition.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be away from incompatible materials, particularly strong oxidizing agents.[7][9]

Protocol for Disposing of Unused or Surplus Product

This procedure must be performed inside a chemical fume hood.

  • Prepare the Work Area: Lay down absorbent, disposable bench paper to contain any minor spills.

  • Gather Materials: Have your labeled hazardous waste container, a powder funnel, and any necessary tools (e.g., spatula) ready.

  • Transfer the Chemical: Carefully transfer the solid this compound from its original container into the hazardous waste container using the funnel.

  • Decontaminate: Rinse the original, now empty, container with a small amount of an appropriate solvent (e.g., acetone or ethanol). Transfer this rinsate into a separate, appropriately labeled liquid hazardous waste container. Do not add solvent to the solid waste container.

  • Seal and Store: Securely close the hazardous waste container and place it in the designated satellite accumulation area.

Management of Contaminated Materials
  • Disposable Labware (e.g., weigh boats, pipette tips): Place these items in a sealed, labeled bag or container for solid hazardous waste.

  • Contaminated Gloves and Bench Paper: These should also be collected in the solid hazardous waste stream.

  • Contaminated Glassware: Rinse the glassware with a suitable solvent. The first rinsate is considered acutely hazardous and must be collected for liquid hazardous waste disposal. Subsequent rinses can typically be managed as non-hazardous, but consult your institutional EHS policy.

Emergency Protocol: Small Spill Cleanup
  • Ensure Safety: Alert colleagues in the immediate area. Ensure you are wearing the full PPE detailed in Table 2.

  • Containment: Prevent the spread of the solid material. Do not use water.

  • Cleanup: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[5][8] Avoid raising dust.

  • Collection: Carefully sweep up the mixture and place it into your labeled hazardous waste container.[2][3][7]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as contaminated solid waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containerization cluster_storage Storage & Pickup A Waste Identified (Surplus, Contaminated Material, Spill Residue) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B Spill Is it a Spill Residue? A->Spill C Work Inside Certified Chemical Fume Hood B->C D Select Appropriate Hazardous Waste Container C->D E Affix Completed Hazardous Waste Label D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Place in Designated Satellite Accumulation Area G->H I Request Pickup from EHS/ Waste Contractor H->I J Waste Awaiting Pickup I->J Spill->F Yes Spill->F No (Routine Disposal)

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-nitropyridin-3-ol (CAS No. 136888-20-5). As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a procedural guide grounded in the specific chemical risks of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Protection

This compound is a substituted pyridine derivative. Its hazard profile is dictated by its functional groups and physical state as a solid powder. The primary, immediate risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): The compound is a significant eye irritant, with the potential for serious damage if contact occurs.[1]

  • Respiratory Tract Irritation (H335): As a fine powder, there is a risk of aerosolization. Inhalation of the dust may lead to respiratory irritation.[1]

While acute toxicity data is not extensively available, the chemical structure warrants a cautious approach. The presence of a nitro group and a fluorine atom means that thermal decomposition can release hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1]

The Core Ensemble: Your Primary Barrier

For any work involving this compound, a baseline of personal protective equipment is non-negotiable. This standard setup is designed to mitigate the primary hazards of skin, eye, and respiratory contact.

Eye and Face Protection: A Non-Negotiable Mandate

Given the classification as a serious eye irritant, robust eye protection is critical.[1] Standard safety glasses are insufficient.

  • Required: Tight-fitting chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2]

  • Causality: Goggles provide a 360-degree seal around the eyes, which is essential for protecting against fine dust particles that can easily bypass the gaps in standard safety glasses.[3] For procedures with a higher risk of splashing, such as preparing a solution, the use of a full face shield in conjunction with goggles is strongly recommended.[4][5]

Hand Protection: Selecting the Right Material

The warning for skin irritation necessitates the use of chemical-resistant gloves.[1]

  • Required: Nitrile gloves are the standard recommendation for incidental contact.

  • Causality: Nitrile provides a suitable barrier against many chemical compounds and is more resistant to puncture than latex. Always inspect gloves for tears or pinholes before use. For prolonged handling or in situations involving solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.

Body Protection: Shielding Against Contamination

To prevent skin contact from spills or airborne dust, appropriate body protection is mandatory.

  • Required: A long-sleeved laboratory coat.[1]

  • Causality: The lab coat protects your skin and personal clothing from contamination. Ensure the coat is fully buttoned. For larger-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection: An Escalation of Precaution

The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne dust.[1]

  • When to Use: Respiratory protection is required when handling the solid compound outside of a certified chemical fume hood, or if there is a visible generation of dust (e.g., during weighing, transfers, or spill cleanup).

  • Required: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1] This could be a disposable N95 dust mask for low-level exposure or a full-face respirator with appropriate cartridges if exposure limits are exceeded.[6]

  • Causality: The fine particulate nature of this compound means it can become airborne and inhaled, leading to respiratory irritation.[1] All weighing and transfer operations of the solid should, by default, be performed within a chemical fume hood to eliminate this risk.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It encompasses the entire workflow, from handling to disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_ppe PPE Configuration cluster_disposal Disposal Protocol start Start: Handling This compound risk_assessment Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential? - Solvent Use? start->risk_assessment ppe_low Low Risk / Small Scale (<1g) - Chemical Goggles - Nitrile Gloves - Lab Coat (Work in Fume Hood) risk_assessment->ppe_low Low Potential ppe_high High Risk / Large Scale (>1g) - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (if outside hood) risk_assessment->ppe_high High Potential disposal Dispose of Waste: - Solid: Halogenated Solid Waste - Liquid: Halogenated Liquid Waste - Contaminated PPE: Solid Waste ppe_low->disposal ppe_high->disposal

Caption: PPE selection based on task risk assessment.

Summary of Required Personal Protective Equipment
PPE CategoryTask: Weighing Solid / TransfersTask: Preparing SolutionsTask: Post-Reaction Workup
Eye/Face Protection Chemical Safety GogglesChemical Safety Goggles & Face ShieldChemical Safety Goggles
Hand Protection Nitrile GlovesNitrile GlovesNitrile Gloves (check solvent compatibility)
Body Protection Lab CoatLab Coat (consider chemical apron)Lab Coat
Respiratory Protection Work in a fume hood. If not possible, use an approved respirator.Work in a fume hood.Work in a fume hood.
Step-by-Step Donning and Doffing Procedure
  • Preparation: Before entering the lab, ensure long hair is tied back and remove any jewelry that could tear gloves.

  • Donning (Putting On):

    • First, put on your lab coat and fasten it completely.

    • Next, put on your chemical safety goggles.

    • If required, perform a fit-check for your respirator.

    • Finally, put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin.

    • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove your face shield (if used), followed by your goggles.

    • If a respirator was used, remove it last.

    • Wash your hands thoroughly with soap and water.

Disposal Plan

As a fluorinated organic compound, this compound and its associated waste must be segregated as halogenated waste .[7][8][9]

  • Solid Waste: Unused compound and any solids contaminated with it (e.g., weighing paper, contaminated silica gel) must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" container.[7] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[9][10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid chemical waste.

By understanding the specific hazards of this compound and implementing these multi-layered safety protocols, you can ensure a safe laboratory environment for yourself and your colleagues, fostering a culture of safety that is the bedrock of innovative research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.